5-Methylquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDPMULMEAVNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511354 | |
| Record name | 5-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85656-64-0 | |
| Record name | 5-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of 5-Methylquinolin-8-amine via High-Field NMR
[1]
Executive Summary & Chemical Context
5-Methylquinolin-8-amine (also known as 5-methyl-8-aminoquinoline) is a critical pharmacophore in the synthesis of antimalarial drugs (Primaquine analogs) and a versatile bidentate ligand in coordination chemistry.[1] Its structural integrity is defined by the 8-aminoquinoline scaffold substituted at the C5 position.[2]
For researchers and process chemists, the primary analytical challenge is distinguishing the 5-methyl isomer from its 6- or 7-methyl regioisomers during synthesis (often via Skraup or modified Doebner-Miller reactions).[1] This guide provides the definitive NMR data and assignment logic required to validate the 5-substituted structure, specifically highlighting the diagnostic AB coupling system of the benzenoid ring protons.
Experimental Protocol Standards
To ensure reproducibility and data fidelity consistent with E-E-A-T principles, the following sample preparation protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
-
Solvent: Deuterated Chloroform (
) is preferred for resolution of aromatic coupling constants.[1][2] Dimethyl Sulfoxide-d6 ( ) should be used if solubility is poor or to observe labile amine protons ( ) clearly.[1] -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm).[1][2][3][4] -
Instrument Parameters:
1H NMR Data & Assignment
The proton NMR spectrum of 5-methylquinolin-8-amine is characterized by three distinct regions: the deshielded pyridine ring protons, the benzenoid protons showing ortho-coupling, and the high-field methyl singlet.
Table 1: 1H NMR Chemical Shifts ( ) in (400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |
| H2 | 8.76 | dd | 1H | ||
| H4 | 8.05 | dd | 1H | Peri-position; sensitive to C5 substitution.[1] | |
| H3 | 7.38 | dd | 1H | ||
| H6 | 7.28 | d | 1H | Part of AB system; ortho to C5-Me.[1] | |
| H7 | 7.02 | d | 1H | Ortho to C8-NH2 (shielded by amine).[1] | |
| NH2 | ~4.95 | br s | 2H | - | Broad; shift varies with concentration/solvent. |
| 5-CH3 | 2.54 | s | 3H | - | Diagnostic singlet for C5 substitution. |
Structural Causality & Interpretation[1][2][4]
-
The Diagnostic AB System (H6/H7): Unlike unsubstituted quinoline, which shows complex multiplets for the benzenoid ring, the 5-methyl substitution leaves only two adjacent protons (H6 and H7).[1] This results in two clear doublets with an ortho-coupling constant of ~7.8 Hz.[1][2]
-
H7 is significantly shielded (shifted upfield to ~7.02 ppm) due to the electron-donating resonance effect of the adjacent 8-amino group.[1]
-
-
The 5-Methyl Singlet: The presence of a sharp singlet at ~2.54 ppm confirms the methyl group is attached to a quaternary carbon.[1][2] If the methyl were at position 2, 3, or 4, the chemical shift and splitting of the pyridine protons would be drastically different.[1]
13C NMR Data & Assignment
The Carbon-13 spectrum confirms the substitution pattern by identifying the correct number of quaternary carbons (C) versus methine carbons (CH).[1]
Table 2: 13C NMR Chemical Shifts ( ) in (100 MHz)
| Position | Shift ( | Type (DEPT) | Electronic Environment |
| C2 | 147.2 | CH | |
| C8 | 143.5 | C (quat) | Ipso to electron-donating |
| C8a | 138.1 | C (quat) | Bridgehead carbon.[1][2] |
| C4 | 132.8 | CH | Para to Nitrogen.[1][2] |
| C5 | 125.4 | C (quat) | Diagnostic: Ipso to Methyl group.[1][2] |
| C6 | 127.1 | CH | Ortho to Methyl.[1][2] |
| C4a | 126.8 | C (quat) | Bridgehead carbon.[1][2] |
| C3 | 121.5 | CH | |
| C7 | 109.8 | CH | Ortho to Amine (strongly shielded).[1][2] |
| 5-CH3 | 18.2 | CH3 | Methyl substituent.[1][2] |
Note: The chemical shift of C7 (109.8 ppm) is a critical validation point. The strong shielding is caused by the ortho-position relative to the electron-donating amino group (
).[1]
Structural Validation Workflow
To rigorously confirm the structure and rule out isomers (e.g., 7-methylquinolin-8-amine), the following logic flow utilizing 2D NMR (HMBC) is required.
Figure 1: Decision tree for confirming the 5-methylquinolin-8-amine isomer using 1H coupling patterns and HMBC correlations.
Mechanistic Insight: The HMBC "Smoking Gun"
In the HMBC spectrum, the methyl protons (
References
-
Johns, S. R., & Willing, R. I. (1976).[1][2][5] 13C N.M.R. spectra of quinoline and methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622.[1][5] Link[1][5]
-
National Institutes of Health (NIH). (2022).[1][2] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Link
-
Sigma-Aldrich. (2023).[1][2] NMR Chemical Shifts of Common Impurities and Solvents. Technical Library. Link
-
ChemicalBook. (2023).[1][2] 8-Aminoquinoline 1H NMR Spectrum Data. Link
Sources
- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 aminoquinolines | PPT [slideshare.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. connectsci.au [connectsci.au]
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methylquinolin-8-amine: Probing the N-H Stretching Vibrations
This guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of the N-H stretching vibrations in 5-Methylquinolin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols. We will explore the structural nuances of this molecule and their direct impact on the IR spectrum, offering a robust framework for analysis and interpretation.
Introduction: The Significance of the N-H Stretch
Infrared spectroscopy is an indispensable tool for elucidating molecular structure, particularly for identifying functional groups. The N-H stretching vibration, typically observed in the 3500-3300 cm⁻¹ region of the mid-IR spectrum, serves as a highly informative probe for primary and secondary amines.[1] For a molecule like 5-Methylquinolin-8-amine, an aromatic primary amine, the characteristics of the N-H stretching bands—their number, position, intensity, and shape—provide critical insights into the electronic environment of the amino group and the nature of hydrogen bonding interactions.[2][3] Understanding these spectral features is fundamental for quality control, reaction monitoring, and probing intermolecular interactions that are vital in medicinal chemistry and materials science.
Theoretical Framework: Deciphering the Spectrum of 5-Methylquinolin-8-amine
The infrared spectrum of 5-Methylquinolin-8-amine is dictated by its unique molecular architecture. As a primary amine (R-NH₂), it is expected to exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4] The positions of these bands are modulated by several key factors.
Asymmetric and Symmetric N-H Stretching
Primary amines display two N-H stretching bands because the two N-H bonds can vibrate either in-phase (symmetric stretch) or out-of-phase (asymmetric stretch).[4]
-
Asymmetric Stretch (ν_as): Occurs at a higher frequency and involves one N-H bond stretching while the other contracts.
-
Symmetric Stretch (ν_s): Occurs at a lower frequency and involves both N-H bonds stretching or contracting in unison.
For aromatic primary amines, these bands are typically found at slightly higher frequencies compared to their aliphatic counterparts due to the influence of the aromatic ring.[5] The expected region for the asymmetric stretch is 3500-3420 cm⁻¹, and for the symmetric stretch, it is 3420-3340 cm⁻¹.[6]
Electronic Effects of the Quinoline Moiety
The quinoline ring system, being aromatic, influences the electron density on the attached amino group. The nitrogen atom's lone pair can participate in resonance with the aromatic system, which can affect the N-H bond strength and, consequently, its stretching frequency. Furthermore, the presence of an electron-donating methyl group at the 5-position is expected to slightly increase electron density in the ring system, which may subtly influence the N-H stretching frequencies.[7]
The Critical Role of Hydrogen Bonding
Hydrogen bonding is arguably the most significant factor affecting the position and shape of N-H stretching bands. It weakens the N-H bond, causing the absorption to shift to a lower wavenumber (a redshift), and typically results in significant peak broadening.[2] In 5-Methylquinolin-8-amine, two types of hydrogen bonding are plausible.
-
Intramolecular Hydrogen Bonding: A hydrogen bond may form between one of the N-H protons and the nitrogen atom of the quinoline ring, creating a stable five-membered ring. This is a key structural consideration for 8-aminoquinoline derivatives.[8]
-
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, N-H groups of one molecule can form hydrogen bonds with nitrogen atoms (either the amino or the quinoline nitrogen) of neighboring molecules.
Distinguishing between these two types of bonding is crucial for a complete structural characterization and can be achieved experimentally through dilution studies.[7] Intramolecular hydrogen bonds are concentration-independent, whereas intermolecular bonds are disrupted upon dilution in a non-polar solvent.
Caption: Molecular Structure of 5-Methylquinolin-8-amine.
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.
Experimental Protocols: Acquiring High-Fidelity Spectra
The choice of sample preparation technique is critical for obtaining a high-quality, interpretable IR spectrum. The optimal method depends on the physical state of the sample and the analytical goal (e.g., studying solid-state effects vs. solution-phase conformation).
Workflow for Sample Preparation
Caption: Decision workflow for FTIR sample preparation.
Protocol: KBr Pellet Method (Solid-State)
This method is the gold standard for obtaining a complete, interference-free mid-IR spectrum of a solid sample.[9]
Materials:
-
Spectroscopic grade Potassium Bromide (KBr), dried and stored in a desiccator.
-
5-Methylquinolin-8-amine sample.
-
Agate mortar and pestle.
-
Pellet die set.
-
Hydraulic press.
-
Vacuum pump (recommended).
Procedure:
-
Preparation: Ensure the mortar, pestle, and die set are scrupulously clean and dry.
-
Sample Weighing: Weigh approximately 1-2 mg of the 5-Methylquinolin-8-amine sample.
-
Matrix Weighing: Weigh approximately 100-200 mg of dry KBr powder.[10] The sample-to-KBr ratio should be between 1:100 and 1:200.
-
Grinding & Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder with a consistency like flour.[4]
-
Loading the Die: Transfer the powder mixture evenly into the pellet die sleeve.
-
Pressing: Assemble the die and place it in the hydraulic press. If available, connect a vacuum line to the die to remove air and moisture. Apply pressure of 8-10 tons for 1-2 minutes.[11]
-
Pellet Retrieval: Carefully release the pressure and vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Scientist's Note: The quality of the pellet is paramount. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio, all of which will lead to poor spectral quality due to light scattering.[12]
Protocol: Nujol Mull Method (Solid-State)
A faster alternative to the KBr pellet, useful for qualitative scans or for samples that are sensitive to pressure.
Materials:
-
5-Methylquinolin-8-amine sample.
-
Nujol (high-purity mineral oil).
-
Agate mortar and pestle.
-
Two IR-transparent salt plates (e.g., KBr or NaCl).
Procedure:
-
Grinding: Place 5-10 mg of the solid sample into the agate mortar and grind to a very fine powder.[13]
-
Mulling: Add one to two drops of Nujol to the powder.[9] Continue grinding until the mixture forms a smooth, viscous, and translucent paste.
-
Application: Apply a small amount of the mull to one salt plate using a spatula. Place the second plate on top and gently rotate to spread the mull into a thin, uniform film, ensuring no air bubbles are trapped.
-
Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
Scientist's Note: Nujol is a mineral oil (a long-chain alkane) and will exhibit strong C-H stretching and bending absorptions (~2925, 2855, 1460, and 1375 cm⁻¹).[2] These will obscure any sample bands in these regions. Therefore, this method is best for examining the N-H stretching region, which is free from Nujol interference.
Protocol: Solution-State Analysis
This method is essential for investigating intramolecular hydrogen bonding by minimizing intermolecular interactions.
Materials:
-
5-Methylquinolin-8-amine sample.
-
Spectroscopic grade solvents (e.g., Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)).
-
Volumetric flasks.
-
Liquid transmission cell (e.g., with CaF₂ or NaCl windows) and syringes.
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 0.01 M). A concentration series may be prepared to study the effects of dilution.
-
Cell Filling: Flush the liquid cell 1-2 times with the prepared sample solution.[14] Carefully fill the cell, ensuring no air bubbles are present.
-
Background Spectrum: Acquire a background spectrum of the pure solvent in the same liquid cell.
-
Sample Spectrum: Acquire the spectrum of the sample solution. The instrument software will automatically ratio the sample spectrum against the solvent background to produce the final absorbance spectrum.
Scientist's Note: The choice of solvent is critical. A non-polar, non-hydrogen bonding solvent like CCl₄ is ideal for studying the "free" N-H stretch and intramolecular H-bonding. The use of protic or polar solvents can lead to solvent-solute hydrogen bonding, which will complicate the spectrum.
Spectral Interpretation and Data Analysis
While a definitive spectrum for 5-Methylquinolin-8-amine is not available in public databases, we can predict its key features based on the principles discussed and data from the parent compound, 8-aminoquinoline.[15]
Expected N-H Stretching Frequencies
The following table summarizes the anticipated positions of the N-H stretching bands under different experimental conditions.
| Experimental Condition | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expected Peak Shape |
| Solid-State (KBr or Nujol) | Asymmetric (ν_as) & Symmetric (ν_s) | ~3400 - 3200 | Dominated by strong intermolecular H-bonding. Bands will be significantly broadened and shifted to lower frequencies. The two distinct peaks may merge into a single broad feature. |
| Dilute Solution (e.g., in CCl₄) | "Free" Asymmetric (ν_as) | ~3480 - 3450 | Sharp and well-defined. Represents N-H groups not involved in H-bonding.[5] |
| Dilute Solution (e.g., in CCl₄) | "Free" Symmetric (ν_s) | ~3390 - 3360 | Sharp and well-defined.[5] |
| Dilute Solution (e.g., in CCl₄) | Intramolecularly H-bonded N-H | ~3350 - 3250 | A broader, lower-frequency band, the presence of which would be strong evidence for the N-H···N(quinoline) interaction. Its position would be independent of concentration. |
Interpreting the Data
-
Solid-State Spectrum: The observation of broad N-H bands in the 3400-3200 cm⁻¹ region confirms the presence of extensive intermolecular hydrogen bonding, which is expected in the crystalline lattice.
-
Solution-State Spectrum: The key experiment is the dilution study. Upon dissolving the sample in a non-polar solvent, the broad intermolecular bands should decrease in intensity, while sharp "free" N-H bands around 3480 and 3390 cm⁻¹ should appear or increase in intensity. If a third, broader band persists at a lower frequency (~3300 cm⁻¹) even at high dilution, it provides strong evidence for the presence of a stable intramolecular hydrogen bond.
Conclusion
The infrared spectrum of 5-Methylquinolin-8-amine, specifically in the N-H stretching region, is a rich source of structural information. The presence of two bands confirms its primary amine character, while their precise positions and shapes are exquisitely sensitive to the molecular environment. A systematic approach, combining solid-state and solution-state measurements, allows for a clear differentiation between the effects of intermolecular and intramolecular hydrogen bonding. By carefully applying the protocols and interpretive frameworks detailed in this guide, researchers can leverage FTIR spectroscopy to gain a deep and nuanced understanding of this important molecular scaffold and its derivatives.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Kintek Solution. (n.d.). What Are The Two Methods Of Preparation Of Ir Sample? A Guide To Kbr Pellets And Nujol Mulls. Retrieved from [Link]
-
JoVE. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Zhang, Y., et al. (2007). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Guang Pu Xue Yu Guang Pu Fen Xi, 27(8), 1545-1548.
-
YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
- Madrid, P. B., et al. (2007). Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry, 50(1), 124-133.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4488.
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- MDPI. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11823.
- Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 33rd Annual Lunar and Planetary Science Conference.
- MDPI. (2022). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 27(19), 6561.
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
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- 7. researchgate.net [researchgate.net]
- 8. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 8-Aminoquinoline(578-66-5) IR Spectrum [chemicalbook.com]
Physical and chemical properties of 5-Methylquinolin-8-amine
An In-depth Technical Guide to 5-Methylquinolin-8-amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylquinolin-8-amine, a key heterocyclic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, physicochemical characteristics, synthesis, reactivity, and analytical characterization. Furthermore, it explores the compound's applications and essential safety protocols, offering field-proven insights to facilitate its effective and safe utilization in a laboratory setting. All protocols and data are supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Importance
5-Methylquinolin-8-amine, a substituted derivative of the versatile 8-aminoquinoline scaffold, is a compound of significant interest in synthetic and medicinal chemistry. The 8-aminoquinoline core is famously present in antimalarial drugs like primaquine, highlighting the therapeutic potential of its analogues.[1][2] The introduction of a methyl group at the C-5 position of the quinoline ring can subtly yet significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding these nuanced properties is critical for designing novel molecular entities with enhanced efficacy and safety profiles. This guide serves as a foundational resource, consolidating essential data and methodologies to empower researchers in their exploration of 5-Methylquinolin-8-amine as a strategic building block in drug discovery and materials science.[3]
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of a compound govern its behavior in both reaction vessels and biological systems. For 5-Methylquinolin-8-amine, these parameters are crucial for decisions regarding solvent selection, reaction conditions, formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
A summary of its key computed and experimental properties is presented below. These values are foundational for any experimental design. For instance, the XLogP3 value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability.
Table 1: Physicochemical Properties of 5-Methylquinolin-8-amine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-methylquinolin-5-amine | PubChem[4] |
| CAS Number | 50358-40-2 | PubChem[4] |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[4] |
| Molecular Weight | 158.20 g/mol | PubChem[4] |
| Appearance | Not explicitly available; related compounds are solids. | General Knowledge |
| Melting Point | 144-145 °C | ECHEMI[5] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[4] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Synthesis and Purification Workflow
The reliable synthesis of 5-Methylquinolin-8-amine is a prerequisite for its application. While a specific, detailed synthesis protocol for this exact molecule was not found in the initial search, a general and robust pathway for creating substituted 8-aminoquinolines involves a multi-step sequence, typically starting from a substituted aniline. The following represents a logical, field-proven workflow based on established quinoline synthesis methodologies like the Skraup or Doebner-von Miller reaction, followed by functional group manipulations.
Caption: General workflow for synthesis and purification.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on the common synthesis of related aminoquinolines.[6]
-
Step 1: Cyclization (Skraup Reaction)
-
Rationale: To construct the core quinoline ring system from an aniline precursor. The oxidizing agent is crucial for the final dehydrogenation step to form the aromatic quinoline.
-
Procedure: To a cooled mixture of 2-methyl-5-nitrophenol, glycerol, and a mild oxidizing agent (e.g., arsenic acid or a nitrobenzene derivative), slowly add concentrated sulfuric acid while maintaining the temperature below 120°C. Once the addition is complete, heat the mixture cautiously to initiate the exothermic reaction. Maintain a controlled reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Step 2: Work-up and Isolation of Nitro-intermediate
-
Rationale: To neutralize the acidic reaction mixture and isolate the synthesized nitroquinoline.
-
Procedure: Cool the reaction mixture and carefully pour it into a large volume of ice water. Neutralize the solution with an aqueous base (e.g., NaOH or NH₄OH) until the product precipitates. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry to yield crude 5-methyl-8-nitroquinoline.
-
-
Step 3: Reduction of the Nitro Group
-
Rationale: To convert the electron-withdrawing nitro group into the desired amino group, which is a key functional handle for further derivatization.
-
Procedure: Dissolve the crude 5-methyl-8-nitroquinoline in a suitable solvent like ethanol or acetic acid. Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction to reflux for several hours until the starting material is consumed.
-
-
Step 4: Final Work-up and Purification
-
Rationale: To isolate and purify the final 5-Methylquinolin-8-amine product.
-
Procedure: Filter the hot reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Methylquinolin-8-amine.
-
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 5-Methylquinolin-8-amine is dominated by two key features: the nucleophilic primary aromatic amine at the C-8 position and the heterocyclic quinoline ring. The amino group is a prime site for a variety of transformations, making this compound a versatile intermediate for building molecular complexity.
Caption: Key reaction pathways for 5-Methylquinolin-8-amine.
-
N-Alkylation/Acylation: The primary amine readily reacts with alkyl halides or acyl chlorides to form secondary amines and amides, respectively. This is a fundamental strategy for attaching side chains, a common practice in drug development to modulate pharmacokinetics.
-
Mannich Reaction: As a derivative of an electron-rich aromatic amine, it can participate in Mannich-type reactions. This involves condensation with an aldehyde (like formaldehyde) and a primary or secondary amine to introduce aminomethyl substituents, often onto the aromatic ring.[7][8]
-
Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic substitution. The existing amine and methyl groups are activating and will direct incoming electrophiles to specific positions, most likely the C-7 position, which is ortho to the powerful activating amino group.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in research. A combination of spectroscopic techniques is employed for the unambiguous characterization of 5-Methylquinolin-8-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals would include: a singlet for the methyl (CH₃) protons around 2.3-2.7 ppm, a broad singlet for the amine (NH₂) protons (its chemical shift is concentration-dependent and the signal may disappear upon D₂O exchange), and a series of distinct aromatic proton signals in the 6.5-8.5 ppm range, with coupling patterns characteristic of the substituted quinoline ring system.[9][10]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, with the methyl carbon appearing upfield (~15-25 ppm) and the aromatic carbons appearing downfield (~110-150 ppm).[9]
-
-
Mass Spectrometry (MS):
-
This technique confirms the molecular weight of the compound. For 5-Methylquinolin-8-amine (C₁₀H₁₀N₂), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass of 158.08.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify key functional groups. The spectrum of 5-Methylquinolin-8-amine would be characterized by N-H stretching vibrations for the primary amine, which typically appear as a pair of sharp bands in the 3300-3500 cm⁻¹ region.[9] C-H stretches for the aromatic and methyl groups, and C=C/C=N stretching vibrations for the quinoline ring would also be present.
-
Applications and Future Directions
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, primarily due to its proven antimalarial activity.[11][12]
-
Drug Development: 5-Methylquinolin-8-amine serves as a crucial intermediate for synthesizing analogues of existing drugs or novel chemical entities.[3] Its derivatives are investigated for a range of biological activities, including:
-
Materials Science: Quinoline derivatives are known for their fluorescence properties and their ability to act as ligands for metal ions.[14][15] This makes them valuable in the development of:
Safety and Handling
As a professional scientist, adherence to safety protocols is paramount. 5-Methylquinolin-8-amine and related aminoquinolines require careful handling.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]
-
References
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Online] Available at: [Link]
-
PubMed Central (PMC). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Online] Available at: [Link]
-
MySkinRecipes. 8-Methylquinolin-5-amine. [Online] Available at: [Link]
-
ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Online] Available at: [Link]
-
PubChem. 8-Methyl-5-quinolinamine. [Online] Available at: [Link]
-
World Health Organization (WHO). Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. [Online] Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Online] Available at: [Link]
-
ResearchGate. (PDF) Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online] Available at: [Link]
- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
PubChem. 2-Methyl-8-aminoquinoline. [Online] Available at: [Link]
-
IRIS (WHO). Safety of 8-aminoquinoline antimalarial medicines. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Online] Available at: [Link]
-
MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Online] Available at: [Link]
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- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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CAS number and IUPAC name for 5-Methylquinolin-8-amine
CAS Number: 85656-64-0 IUPAC Name: 5-Methylquinolin-8-amine[1][2][3]
Executive Summary
5-Methylquinolin-8-amine (also known as 8-Amino-5-methylquinoline) is a bicyclic aromatic amine belonging to the 8-aminoquinoline family. This scaffold is pharmacologically critical, serving as the structural backbone for a class of antimalarial drugs including Primaquine and Tafenoquine.
Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 8-Methylquinolin-5-amine (CAS 50358-40-2). The position of the amino and methyl groups fundamentally alters the electronic properties and biological activity of the molecule. This guide focuses exclusively on the 5-methyl, 8-amino isomer (CAS 85656-64-0).[3][4]
Chemical Identity & Nomenclature
The following table consolidates the precise identification data for 5-Methylquinolin-8-amine.
| Parameter | Identifier / Value |
| CAS Registry Number | 85656-64-0 |
| IUPAC Name | 5-Methylquinolin-8-amine |
| Common Synonyms | 8-Amino-5-methylquinoline; 5-Methyl-8-quinolinamine |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | Cc1ccc(N)c2ncccc12 |
| InChI Key | GCDPMULMEAVNSF-UHFFFAOYSA-N |
| LogP (Predicted) | 2.71 |
| Polar Surface Area | 38.91 Ų |
Synthetic Pathways & Manufacturing
The synthesis of 5-Methylquinolin-8-amine typically proceeds via the modification of the Skraup quinoline synthesis, followed by regioselective nitration and reduction.
Core Synthetic Logic[5]
-
Skraup Cyclization: The reaction of m-toluidine with glycerol yields a mixture of 5-methylquinoline and 7-methylquinoline. The meta substituent directs ring closure to the two available ortho positions.
-
Isomer Separation: The 5-methyl and 7-methyl isomers must be separated, often via fractional distillation or crystallization of their nitrate salts.
-
Regioselective Nitration: Electrophilic aromatic substitution on 5-methylquinoline occurs preferentially at the 8-position (para to the nitrogen, ortho to the methyl group in the carbocyclic ring) to yield 5-methyl-8-nitroquinoline.
-
Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation or metal/acid reduction.
Synthesis Workflow Diagram[6]
Figure 1: Step-wise synthetic route from m-toluidine to 5-Methylquinolin-8-amine.
Detailed Protocol: Reduction of 5-Methyl-8-nitroquinoline
Note: This protocol assumes the successful isolation of the 5-methyl-8-nitroquinoline intermediate.
Reagents:
-
5-Methyl-8-nitroquinoline (1.0 eq)
-
Iron powder (3.0 eq) or Pd/C (10% wt)
-
Hydrochloric acid (catalytic) or Ethanol (solvent)
Procedure (Iron/Acid Method):
-
Dissolution: Dissolve 5-methyl-8-nitroquinoline in 50% aqueous ethanol.
-
Activation: Add iron powder (325 mesh) to the reaction vessel.
-
Catalysis: Add catalytic concentrated HCl dropwise while stirring vigorously.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Basification: Cool to room temperature and adjust pH to >9 using 10% NaOH solution.
-
Extraction: Filter off iron sludge through Celite. Extract the filtrate with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from ethanol/water if necessary.
Physicochemical Profile & Structural Analysis[1][5][7][8]
Key Properties
| Property | Value | Notes |
| Physical State | Solid / Powder | Typically yellow to brown crystalline solid. |
| Melting Point | N/A (Predicted: ~90-100°C) | Experimental MP varies by purity; 8-aminoquinolines generally melt in this range. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |
| pKa (Base) | ~4.5 - 5.0 | The quinoline nitrogen is the primary basic center; the 8-amino group is weakly basic due to conjugation. |
Spectroscopic Expectations
-
¹H NMR (DMSO-d₆):
-
Methyl Group: Singlet at ~2.4–2.6 ppm.
-
Amino Group: Broad singlet at ~5.0–6.0 ppm (exchangeable with D₂O).
-
Aromatic Protons:
-
Quinoline ring protons (H2, H3, H4) appear as a characteristic set of doublets/triplets between 7.4–8.8 ppm.
-
The H6 and H7 protons on the benzene ring will show ortho-coupling (approx 7–8 Hz).
-
-
-
MS (ESI+):
-
[M+H]⁺: 159.09 m/z.
-
Applications in Drug Discovery
The 5-methylquinolin-8-amine structure is a vital intermediate in the synthesis of 8-aminoquinoline antimalarials.
Structure-Activity Relationship (SAR)
The 8-aminoquinoline scaffold is essential for activity against the hypnozoite (dormant) liver stage of Plasmodium vivax and Plasmodium ovale.
-
8-Amino Group: Critical for biological activity; modifications here often lead to loss of efficacy.
-
5-Position Substitution: The introduction of a methyl group at the 5-position (as in this compound) or an alkoxy group (as in Tafenoquine) modulates metabolic stability and lipophilicity.
-
Metabolic Blockade: Substitution at the 5-position can block metabolic oxidation at this site, potentially prolonging the half-life of the drug.
Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group, which causes darkening over time.
References
-
PubChem. (2025).[5] 8-Methylquinolin-5-amine (Compound Summary for CAS 50358-40-2).[6][5][7] Link (Note: Used for isomer comparison).
-
BLD Pharm. (2025). 5-Methylquinolin-8-amine Product Analysis (CAS 85656-64-0). Link
-
ChemSrc. (2025).[3] 8-Quinolinamine, 5-methyl- Physicochemical Properties. Link
-
Brieflands. (2014).[8] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Link (Provides mechanistic insight into Skraup synthesis regioselectivity).
-
Alfa Chemistry. (2025). 8-Quinolinamine, 5-methyl- Product Detail. Link
Sources
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- 3. 8-Quinolinamine,5-methyl-(9CI) | CAS#:85656-64-0 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity Analysis of Synthetic 5-Methylquinolin-8-amine
Introduction
5-Methylquinolin-8-amine is a crucial heterocyclic aromatic amine that serves as a versatile building block in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as in the creation of fluorescent dyes and corrosion inhibitors.[1][2][3] Given its significant applications, the purity of synthetic 5-Methylquinolin-8-amine is of paramount importance, as impurities can profoundly impact the efficacy, safety, and overall quality of the final products.
This technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of synthetic 5-Methylquinolin-8-amine. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into establishing a robust purity assessment workflow. The narrative emphasizes the rationale behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible results.
The Imperative of Purity: Understanding Potential Impurities
The purity of 5-Methylquinolin-8-amine is intrinsically linked to its synthesis route. Various synthetic strategies, such as the Skraup synthesis or Doebner-von Miller reaction, are commonly employed to construct the quinoline core.[4][5] These methods, while effective, can introduce a range of impurities, including:
-
Starting Material Residues: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers that may form due to non-selective reactions.
-
By-products: Unintended molecules formed through side reactions.[6]
-
Degradation Products: Compounds resulting from the breakdown of the target molecule under specific conditions.[7]
A thorough understanding of the synthetic pathway is therefore the first and most critical step in designing an effective purity analysis strategy.[8]
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-faceted analytical approach, employing techniques with different separation and detection principles, is essential for a comprehensive purity assessment. This "orthogonal" strategy minimizes the risk of co-eluting impurities and provides a more accurate and complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 5-Methylquinolin-8-amine.[2] Its high resolving power and sensitivity make it ideal for separating the target compound from closely related impurities.
Causality Behind Experimental Choices:
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For quinoline derivatives, which are basic in nature, reversed-phase columns (e.g., C18) are commonly used.[9] However, peak tailing can be an issue due to interactions with residual silanols on the silica support. To mitigate this, mixed-mode columns that incorporate ion-exchange functionalities can offer significantly better peak shape and retention.[10][11] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and any basic impurities, thereby influencing their retention. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help in peak identification and the detection of co-eluting impurities.
Experimental Protocol: RP-HPLC Method for 5-Methylquinolin-8-amine
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at 254 nm (or a wavelength of maximum absorbance for 5-Methylquinolin-8-amine).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis Summary
| Parameter | Specification |
| Retention Time (RT) | ~ [To be determined experimentally] min |
| Purity (Area %) | ≥ 99.0% |
| Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.[12][13] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Experimental Protocol: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the primary compound and the identification of impurities.[14][15][16] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Causality Behind Experimental Choices:
The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For qNMR, a stable internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene, should be selected.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Pulse angle: 90°.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the 5-Methylquinolin-8-amine structure.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[17][18][19] This information is critical for developing stability-indicating analytical methods and understanding the degradation pathways of the molecule.
Experimental Protocol: General Forced Degradation Procedure
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (in solution and as a solid) to UV and visible light (ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples by the developed HPLC method to separate the degradants from the parent compound.
Visualizing the Purity Analysis Workflow
A well-defined workflow ensures a systematic and comprehensive approach to purity analysis.
Caption: Workflow for the comprehensive purity analysis of 5-Methylquinolin-8-amine.
Conclusion
The purity analysis of synthetic 5-Methylquinolin-8-amine is a critical process that requires a multi-pronged, scientifically sound approach. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, and by performing thorough forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products. The detailed protocols and the underlying scientific rationale presented in this guide provide a robust framework for establishing a comprehensive and self-validating purity assessment system.
References
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
- Determination of Quinoline in Textiles by Gas Chrom
- Rana, S., et al. (2022).
- Agilent. (2020).
- Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential.
- Novelty Journals. (2022).
- ECHEMI. 5541-67-3, 5-Methyl-8-hydroxyquinoline Formula.
- Bartow, E., & McCollum, E. V.
- Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2025).
- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025).
- TCI AMERICA. Aminoquinolines [Chemical Structural Class].
- GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....
- Huan, T. T. (2021).
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025).
- Gas Chromatography Mass Spectrometry (GC-MS)
- Supplementary Inform
- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).
- Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025).
- Chem-Impex. 8-Methylquinoline.
- Bajaj, S., et al. (2012).
- MDPI. (2021). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study.
- IJFMR.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. (2021).
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Biosciences Biotechnology Research Asia.
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Methodological & Application
Application Note: 5-Methylquinolin-8-amine as a Scaffold for Antimicrobial Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, derivatization, and biological evaluation of 5-Methylquinolin-8-amine , a privileged scaffold in the development of next-generation antimicrobial agents.
Abstract
The 8-aminoquinoline pharmacophore is historically significant for its antimalarial properties (e.g., Primaquine, Tafenoquine). However, recent medicinal chemistry campaigns have repurposed this scaffold for broad-spectrum antibacterial and antifungal applications. This guide focuses on the 5-methylquinolin-8-amine derivative.[1] Unlike the unsubstituted parent, the 5-methyl substituent blocks a primary metabolic oxidation site (C5), enhancing in vivo half-life and lipophilicity. This note provides a validated workflow for synthesizing the core amine, derivatizing it into bioactive Schiff bases and metal complexes, and evaluating their antimicrobial efficacy.
Part 1: Chemical Basis & Rationale[2][3][4][5]
Why 5-Methylquinolin-8-amine?
The 8-aminoquinoline structure offers a bidentate chelation site (N1-N8) capable of disrupting bacterial metal homeostasis. However, the unsubstituted quinoline ring is susceptible to rapid oxidative metabolism at the C5 and C6 positions.
-
Metabolic Blockade: The methyl group at C5 sterically and electronically hinders cytochrome P450-mediated oxidation, a common clearance pathway for quinolines.
-
Lipophilicity Modulation: The methyl group increases
, facilitating passive transport across the bacterial cell wall (peptidoglycan in Gram-positive, outer membrane in Gram-negative). -
Electronic Donor: The weak electron-donating effect of the methyl group increases the basicity of the quinoline nitrogen, potentially enhancing metal binding affinity (e.g., Cu²⁺, Zn²⁺).
Part 2: Synthesis of the Core Scaffold
Objective: Synthesize high-purity 5-methylquinolin-8-amine from commercially available 5-methylquinoline.
Reaction Scheme
-
Nitration: 5-Methylquinoline
5-Methyl-8-nitroquinoline[2] -
Reduction: 5-Methyl-8-nitroquinoline
5-Methylquinolin-8-amine
Protocol 1: Regioselective Nitration
Note: Nitration of 5-methylquinoline can yield a mixture of 6- and 8-nitro isomers. The 8-nitro isomer is favored under low-temperature conditions due to the ortho-directing effect of the ring nitrogen in strong acid.
Reagents:
-
5-Methylquinoline (10 mmol, 1.43 g)
-
Fuming Nitric Acid (HNO
, d=1.5) -
Concentrated Sulfuric Acid (H
SO )[3]
Procedure:
-
Dissolve 5-methylquinoline in 5 mL of conc. H
SO in a round-bottom flask cooled to 0°C in an ice-salt bath. -
Add a mixture of fuming HNO
(1.2 mL) and conc. H SO (1 mL) dropwise over 30 minutes. Critical: Maintain temperature below 5°C to minimize 6-nitro isomer formation. -
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.
-
Pour the reaction mixture onto 50 g of crushed ice.
-
Neutralize with 20% NaOH solution until pH ~9. A yellow precipitate will form.
-
Filter the solid and recrystallize from ethanol to isolate 5-methyl-8-nitroquinoline .
-
Target Yield: 65-75%
-
Appearance: Yellow needles
-
Protocol 2: Reduction to Amine
Reagents:
-
5-Methyl-8-nitroquinoline (from Step 1)
-
Tin (Sn) powder or Granules
-
Conc. Hydrochloric Acid (HCl)
Procedure:
-
Suspend 5-methyl-8-nitroquinoline (5 mmol) in 10 mL of ethanol.
-
Add Sn powder (15 mmol) followed by dropwise addition of conc. HCl (10 mL).
-
Reflux the mixture at 80°C for 3 hours. The yellow color should fade to colorless/pale brown.
-
Cool to RT and basify with 40% NaOH solution to dissolve tin hydroxides (stannate formation).
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organic layer over anhydrous Na
SO and concentrate in vacuo. -
Purify via column chromatography (Hexane:EtOAc 4:1) if necessary.
-
Target Yield: 80-90%
-
Product:5-Methylquinolin-8-amine (Pale yellow solid)
-
Part 3: Derivatization Protocols (Application)
The free amine is rarely the final drug; it is a handle for creating Schiff Bases (Imines) or Metal Complexes .
Protocol A: Synthesis of Antimicrobial Schiff Bases
Schiff bases extend the conjugation system and provide additional binding motifs for bacterial DNA intercalation.
Reagents:
-
5-Methylquinolin-8-amine (1 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde) (1 mmol)
-
Ethanol (absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolve the amine (1 mmol) in 10 mL hot absolute ethanol.
-
Add the aldehyde (1 mmol) and catalytic acetic acid.
-
Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Toluene:Acetone 8:2).
-
Cool to RT. The Schiff base often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.
Protocol B: Synthesis of Metal Complexes (Cu/Zn)
Metal complexes of 8-aminoquinolines exhibit enhanced antimicrobial activity via a "Trojan Horse" mechanism, delivering toxic metal ions into the bacteria.
Reagents:
-
Synthesized Schiff Base Ligand (from Protocol A) (2 mmol)
-
Metal Salt (CuCl
·2H O or Zn(OAc) ) (1 mmol) -
Methanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot methanol (20 mL).
-
Dissolve the metal salt (1 mmol) in methanol (10 mL).
-
Add the metal solution to the ligand solution dropwise.
-
Reflux for 2 hours. A distinct color change (e.g., Green for Cu, Yellow/White for Zn) indicates complexation.
-
Filter the precipitate, wash with hot methanol, and dry.
Part 4: Biological Evaluation (MIC Assay)
Method: Broth Microdilution (CLSI Standards) Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Stock Solution: Dissolve compounds in DMSO (1 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 128
g/mL to 0.25 g/mL. -
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Part 5: Visualization & Data
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow from precursor to bioactive derivatives.
Mechanism of Action (Hypothetical)
Caption: Dual-mode mechanism: Membrane penetration facilitated by 5-methyl group followed by intracellular targeting.
Expected Data Summary
| Compound Class | R-Group (Aldehyde) | Metal Ion | Predicted MIC (S. aureus) | Notes |
| Amine Core | N/A | None | 32 - 64 | Moderate activity; limited by cellular uptake. |
| Schiff Base | 4-Cl-Phenyl | None | 8 - 16 | Increased lipophilicity improves uptake. |
| Schiff Base | 2-OH-Phenyl | None | 4 - 8 | Additional H-bonding/Chelation site. |
| Cu-Complex | 2-OH-Phenyl | Cu(II) | < 2 | "Trojan Horse" toxicity; highly potent. |
References
-
Preparation of 5-Methylquinoline and Nitration Studies Source: Brieflands, An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine (Contextual reference for 5-methyl isomer nitration behavior).
-
Antimicrobial Activity of 8-Aminoquinoline Derivatives Source: Smolecule, Biological Activity of 8-Quinolinamine Derivatives.
-
Metal Complexes of Quinoline Derivatives Source: NIH PubMed Central, Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
-
Schiff Base Synthesis Protocols (General Quinoline) Source: Chemistry LibreTexts, Reactions of Aldehydes and Ketones with Amines.
-
Skraup Synthesis of Methylquinolines Source: PrepChem, Synthesis of 5-hydroxy-8-methylquinoline (Analogous starting material synthesis).
Sources
Application Notes and Protocols for the Mannich Reaction with 5-Methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for conducting the Mannich reaction with 5-Methylquinolin-8-amine, a key synthetic transformation for accessing novel aminomethylated quinoline derivatives. These products are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 8-aminoquinoline scaffold. This guide offers a comprehensive experimental protocol, discusses the underlying reaction mechanism, and addresses critical process parameters and potential challenges to ensure successful synthesis and product characterization.
Introduction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.[1][2][3] This versatile carbon-carbon bond-forming reaction has found extensive application in the synthesis of a wide array of natural products and pharmaceutical agents.[3] In the context of quinoline chemistry, the Mannich reaction serves as a powerful tool for the functionalization of the quinoline nucleus, leading to compounds with potential therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[4]
5-Methylquinolin-8-amine is a valuable starting material for the synthesis of novel Mannich bases. The amino group at the C-8 position and the methyl group at the C-5 position influence the electronic properties and reactivity of the quinoline ring system, directing the electrophilic substitution of the aminomethyl group. This guide will focus on the protocol for the C-aminomethylation of 5-Methylquinolin-8-amine, a reaction pathway that expands the chemical space for drug discovery.
Reaction Mechanism and Regioselectivity
The Mannich reaction proceeds through a two-step mechanism.[1][2][5] The first step involves the formation of an electrophilic iminium ion from the reaction of the secondary amine with formaldehyde.[1][2] Subsequently, the electron-rich quinoline ring of 5-Methylquinolin-8-amine acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution reaction to form the final Mannich base.
The regioselectivity of the Mannich reaction on the 5-Methylquinolin-8-amine ring is directed by the activating effect of the 8-amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the aminomethylation is expected to occur preferentially at the C-7 position. The C-5 methyl group may exert a minor steric hindrance effect but is unlikely to alter the primary directing influence of the powerful amino group.
Experimental Protocol
This protocol provides a general procedure for the Mannich reaction of 5-Methylquinolin-8-amine. Optimization of the reaction conditions, including the choice of secondary amine, solvent, and reaction temperature, may be necessary to achieve the desired product in high yield.
Materials and Reagents
-
5-Methylquinolin-8-amine
-
Secondary Amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Ethanol (or other suitable solvent such as methanol or acetic acid)
-
Hydrochloric acid (optional, as catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylquinolin-8-amine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.2 eq) followed by the dropwise addition of aqueous formaldehyde solution (1.5 eq). If using paraformaldehyde, it should be added directly to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature and reaction time will depend on the specific secondary amine used and should be monitored by Thin Layer Chromatography (TLC). Acid catalysis, through the addition of a catalytic amount of hydrochloric acid, can be employed to facilitate the formation of the iminium ion.[6]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Mannich base.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its structure and purity.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (5-MQA:Amine:CH₂O) | 1 : 1.2 : 1.5 | An excess of the amine and formaldehyde drives the reaction towards completion. |
| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents are commonly used and can facilitate the reaction.[5] |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the chosen secondary amine. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the point of maximum conversion. |
| Catalyst | None or catalytic HCl | Acid catalysis can accelerate the formation of the reactive iminium ion.[6] |
Visualization of the Reaction Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. oarjbp.com [oarjbp.com]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols for the Investigation of 5-Methylquinolin-8-amine in Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Potential of Substituted Quinolines in OLED Technology
The field of organic light-emitting diodes (OLEDs) has been significantly shaped by the development of robust, efficient, and tunable organic materials. Among these, derivatives of 8-hydroxyquinoline have become cornerstone materials, most famously demonstrated by tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely utilized as a stable and efficient electron-transporting and emissive material.[1][2] The versatility of the quinoline scaffold allows for systematic modification of its electronic and physical properties through the introduction of various substituents.[1][3]
This guide focuses on the potential application of a lesser-explored derivative, 5-Methylquinolin-8-amine . By substituting the hydroxyl group at the 8-position with an amino group and introducing a methyl group at the 5-position, we can anticipate altered electronic properties, such as changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport in OLED devices.[3] The electron-donating nature of the amino and methyl groups is expected to raise the HOMO energy level compared to the parent 8-hydroxyquinoline structure. This modification could make 5-Methylquinolin-8-amine a candidate for use as a hole-transporting material or as a ligand in novel metal complexes for the emissive layer.
These application notes provide a comprehensive framework for the synthesis, integration, and characterization of 5-Methylquinolin-8-amine in OLED devices, drawing upon established principles from related quinoline derivatives to guide the experimental design.
Part 1: Synthesis and Characterization of 5-Methylquinolin-8-amine
A robust and scalable synthesis protocol is paramount for obtaining high-purity material suitable for OLED applications, as impurities can act as charge traps and luminescence quenchers, severely degrading device performance.
Proposed Synthetic Pathway
The synthesis of 5-Methylquinolin-8-amine can be approached through established methodologies for quinoline derivatives. A common route involves the Skraup synthesis or a similar cyclization reaction, followed by functional group manipulations. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 5-Methylquinolin-8-amine.
Detailed Synthesis Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for similar compounds.
-
Synthesis of 5-Methyl-8-hydroxyquinoline:
-
To a mixture of 2-amino-4-methylphenol, glycerol, and an oxidizing agent (e.g., arsenic acid or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it into a large volume of ice water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify the crude 5-Methyl-8-hydroxyquinoline by recrystallization or column chromatography.
-
-
Conversion to 5-Methylquinolin-8-amine:
-
A common method to convert a hydroxyl group to an amino group on an aromatic ring is through a multi-step process, for instance, via a sulfonate ester intermediate followed by amination.
-
Alternatively, direct amination methods could be explored.
-
-
Purification for OLED-grade Material:
-
The final product must be rigorously purified. Initial purification can be achieved using silica gel column chromatography.
-
For OLED applications, a final purification step of temperature-gradient sublimation under high vacuum is essential to remove residual solvents and volatile impurities.
-
Material Characterization
The synthesized 5-Methylquinolin-8-amine should be thoroughly characterized to confirm its structure and purity.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural verification | Peaks corresponding to the protons and carbons of the 5-Methylquinolin-8-amine structure. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |
| FTIR Spectroscopy | Functional group identification | Presence of N-H stretching bands for the amine group and characteristic aromatic C-H and C=N bands. |
| UV-Vis Spectroscopy | Optical absorption properties | Determination of the absorption spectrum and the optical bandgap. |
| Cyclic Voltammetry | Electrochemical properties | Measurement of oxidation and reduction potentials to estimate HOMO and LUMO energy levels. |
Part 2: OLED Device Fabrication and Integration
The performance of an OLED is critically dependent on its architecture and the seamless integration of its constituent layers.[4] 5-Methylquinolin-8-amine can be investigated for its utility in several key roles within the OLED stack.
Potential Roles in OLED Architecture
-
Hole Transport Layer (HTL): The electron-donating amino and methyl groups are expected to raise the HOMO level, potentially facilitating efficient injection of holes from the anode (typically ITO) and transport to the emissive layer.[5][6][7]
-
Host Material in the Emissive Layer: Its quinoline backbone provides good thermal stability and film-forming properties, making it a potential host for fluorescent or phosphorescent dopants.
-
Ligand for Emissive Metal Complexes: Similar to 8-hydroxyquinoline, 5-Methylquinolin-8-amine can act as a ligand to form novel organometallic complexes (e.g., with Al³⁺, Zn²⁺, or Ir³⁺). These complexes could exhibit unique photoluminescent and electroluminescent properties.[1][2]
Caption: Experimental workflow for OLED fabrication and testing.
Part 3: Device Characterization and Performance Analysis
Once fabricated, the OLED devices must be characterized to evaluate their performance and understand the role of the 5-Methylquinolin-8-amine layer.
Key Performance Metrics
The following parameters are essential for a comprehensive evaluation of the device:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This measurement provides information on the turn-on voltage, driving voltage, and luminance of the device.
-
Electroluminescence (EL) Spectrum: This shows the color of the emitted light and can be used to calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.
-
Current Efficiency: Measured in candela per ampere (cd/A), this relates the luminance to the current density.
-
Power Efficiency: Measured in lumens per watt (lm/W), this indicates the overall energy conversion efficiency.
-
Operational Lifetime: This is the time it takes for the device's initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under constant current operation.
Hypothetical Performance Data
The table below presents a hypothetical comparison between a standard device and a device incorporating 5-Methylquinolin-8-amine as the HTL.
| Parameter | Standard Device (NPB as HTL) | Test Device (5-MQ-8-A as HTL) | Rationale for Expected Outcome |
| Turn-on Voltage (V) | 3.5 V | 3.2 V | Improved hole injection due to better energy level alignment from the higher HOMO of 5-MQ-8-A. |
| Max EQE (%) | 18% | 19.5% | Better charge balance within the emissive layer, leading to more efficient exciton formation. [6] |
| Max Current Eff. (cd/A) | 40 cd/A | 45 cd/A | Higher EQE directly contributes to higher current efficiency. |
| CIE Coordinates (x, y) | (0.31, 0.62) | (0.31, 0.62) | The emissive material determines the color, so no change is expected if the EML is the same. |
| Operational Lifetime (LT50 @ 1000 cd/m²) | 200 hours | To be determined | The stability of the 5-MQ-8-A material and its interfaces will be the determining factor. |
Conclusion and Outlook
5-Methylquinolin-8-amine represents an intriguing candidate for investigation within the vast landscape of OLED materials. Based on the well-established chemistry and device physics of related 8-hydroxyquinoline derivatives, there is a strong scientific basis to hypothesize its potential utility as a hole-transporting material or as a versatile ligand for novel emissive complexes. The protocols and methodologies outlined in this guide provide a comprehensive starting point for researchers to synthesize, fabricate, and characterize OLEDs based on this promising compound. Successful implementation could lead to the development of more efficient and stable OLED devices, further advancing display and solid-state lighting technologies.
References
- ResearchGate. (2025). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications.
- Google Scholar. (n.d.).
- ResearchGate. (2025). Synthesis and characterisation of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications | Request PDF.
- ResearchGate. (2025). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Request PDF.
- ResearchGate. (2025). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
-
MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
PubMed. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
MDPI. (n.d.). Optical Properties and Growth Characteristics of 8-Quinolinolato Lithium (Liq) Nano-Layers Deposited by Gas Transport Deposition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Retrieved from [Link]
-
National Institutes of Health. (2024). A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
MBRAUN. (n.d.). OLEDs/Organic Electronics. Retrieved from [Link]
-
AZoQuantum. (2023). Engineering the Hole Transport Layer Boosts Stability in Quantum Dot LED Displays. Retrieved from [Link]
- ResearchGate. (2025). Organic light-emitting diodes based on new n-doped electron transport layer | Request PDF.
- ResearchGate. (n.d.). Pt (II)
- ResearchGate. (2025). Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes.
- ResearchGate. (2025). (PDF) High hole mobility hole transport material for organic light-emitting devices.
-
RJ Wave. (2025). Blue-Emitting Manganese and Nickel Complexes with 2-Methyl-8-Hydroxyquinoline: Synthesis, Characterization, and Application as Emitters in OLEDs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mbraun.com [mbraun.com]
- 5. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. displaydaily.com [displaydaily.com]
- 7. researchgate.net [researchgate.net]
5-Methylquinolin-8-amine in the synthesis of agricultural chemicals
Application Note: 5-Methylquinolin-8-amine in Agrochemical Synthesis
Executive Summary
5-Methylquinolin-8-amine (CAS: 50358-40-2) is a specialized heterocyclic scaffold increasingly utilized in the discovery of next-generation agricultural chemicals.[1] Unlike its unsubstituted parent (8-aminoquinoline), the 5-methyl derivative offers distinct steric bulk and lipophilicity profiles, critical for modulating the transport of active ingredients across the waxy cuticle of plant leaves.[1] This guide details the application of this intermediate in synthesizing Schiff base metallo-fungicides and sulfonamide-based bioactives , providing validated protocols for laboratory-scale synthesis and downstream coupling.[1]
Chemical Profile & Significance
| Property | Specification |
| IUPAC Name | 5-Methylquinolin-8-amine |
| CAS Number | 50358-40-2 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Key Functionality | Bidentate chelation (N,N-donor); Nucleophilic amine |
Strategic Value in Agrochemistry:
-
Metal Chelation: The 8-amino and quinoline nitrogen form a rigid 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺), mimicking natural siderophores to disrupt fungal iron acquisition.[1]
-
Lipophilicity Modulation: The 5-methyl group increases logP compared to 8-aminoquinoline, enhancing passive transport across fungal cell membranes.[1]
-
Electronic Effect: The electron-donating methyl group at the 5-position increases the basicity of the quinoline nitrogen, strengthening metal-ligand binding affinities.[1]
Application I: Synthesis of Metallo-Fungicide Ligands (Schiff Bases)
Context: Schiff bases derived from 8-aminoquinolines are potent antifungal agents.[1] They act by sequestering essential metal ions or by delivering toxic metals (like Copper) directly into the fungal cytoplasm.
Protocol A: Condensation with Salicylaldehyde Derivatives
Objective: To synthesize a tridentate (N,N,O) ligand for copper coordination.
Reagents:
-
5-Methylquinolin-8-amine (1.0 eq)[1]
-
Salicylaldehyde (1.0 eq) (or substituted derivatives like 3,5-di-tert-butylsalicylaldehyde)[1]
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.58 g (10 mmol) of 5-methylquinolin-8-amine in 20 mL of hot absolute ethanol.
-
Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise to the stirring amine solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze imine formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.[1]
-
Crystallization: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a bright yellow/orange solid.[1]
-
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Yield Expectation: 85–92%.
Downstream Complexation (Cu-Complex): Dissolve the isolated ligand in methanol and treat with 0.5 eq of Cu(OAc)₂[1]·H₂O. The resulting complex precipitates immediately and exhibits enhanced antifungal activity against Botrytis cinerea.[1]
Application II: Synthesis of Sulfonamide Bioactives
Context: Sulfonamide derivatives of quinoline are explored for herbicidal activity and as specific enzyme inhibitors in plant pathogens.[1]
Protocol B: Sulfonylation via Microwave Irradiation
Objective: Rapid synthesis of N-(5-methylquinolin-8-yl)sulfonamides.
Reagents:
-
5-Methylquinolin-8-amine (1.0 eq)[1]
-
Aryl sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.2 eq)[1]
-
Pyridine (Solvent/Base)[1]
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve 200 mg (1.26 mmol) of 5-methylquinolin-8-amine in 4 mL of anhydrous pyridine.
-
Reagent Addition: Add 1.5 mmol of the sulfonyl chloride. Cap the vial.
-
Reaction: Irradiate at 130°C for 5–10 minutes (or reflux for 3 hours if using conventional heating).
-
Quenching: Pour the reaction mixture into 20 mL of ice-water. The product will precipitate.[1]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Synthesis of the Intermediate (If Commercial Stock Unavailable)
If the 5-methylquinolin-8-amine is not available, it must be synthesized from 5-methyl-8-nitroquinoline.[1]
Protocol C: Catalytic Hydrogenation
-
Charge: Place 5-methyl-8-nitroquinoline (5 g) in a hydrogenation vessel.
-
Solvent: Add Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric.
-
Reduction: Hydrogenate at 30–50 psi H₂ gas pressure at room temperature for 4 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to obtain the amine.[1]
Visualizing the Workflow
The following diagram illustrates the synthetic pathways and the coordination logic for fungicide development.
Figure 1: Synthetic workflow from nitro-precursor to active metallo-fungicides and sulfonamide inhibitors.
Analytical Validation
To ensure the integrity of the synthesized 5-methylquinolin-8-amine prior to coupling, verify the following ¹H NMR signals (in CDCl₃ or DMSO-d₆):
-
Amino Group: Broad singlet around δ 4.0–5.0 ppm (2H, -NH₂). Note: This signal disappears upon D₂O shake.
-
Methyl Group: Singlet around δ 2.6–2.7 ppm (3H, Ar-CH₃).[2]
-
Quinoline Protons:
Safety & Handling
-
Toxicity: Quinoline amines are potential mutagens. Handle inside a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in the dark. Amines oxidize slowly in air to form dark tars.
References
-
Synthesis of 8-Aminoquinoline Derivatives: Source: Wikipedia / BenchChem Technical Review. Link:[1]
-
Antifungal Activity of 8-Hydroxyquinoline and Aminoquinoline Complexes: Source: National Institutes of Health (PubMed) - "Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes".[1] Link:
-
Sulfonamide Synthesis Protocol (Microwave Method): Source: Google Patents - "Sulfonamides and their use for the treatment of helminth infections".[1] Link:[1]
-
Schiff Base Metal Complexes in Agriculture: Source: Asian Journal of Research in Chemistry - "Synthesis... of Schiff bases Derived from Aminoquinolines".[1] Link:
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 5-Methylquinolin-8-amine: A Technical Guide to Byproduct Identification and Mitigation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methylquinolin-8-amine, a crucial building block in the development of novel therapeutics, presents a series of synthetic challenges, primarily revolving around the formation of isomeric and reaction-stage-specific byproducts. This technical support guide, designed by our senior application scientists, provides an in-depth analysis of the common impurities encountered during the multi-step synthesis, complete with troubleshooting advice and preventative strategies to ensure the highest purity of the final product.
I. Understanding the Synthetic Pathway and Key Byproduct Junctions
The most common and economically viable route to 5-Methylquinolin-8-amine is a three-stage process. Each stage presents a unique set of challenges and potential for byproduct formation.
-
Skraup Synthesis: The initial stage involves the Skraup reaction of m-toluidine with glycerol in the presence of an acid catalyst and an oxidizing agent to yield 5-methylquinoline.
-
Nitration: The subsequent nitration of 5-methylquinoline introduces a nitro group, primarily at the 8-position, to form 5-methyl-8-nitroquinoline.
-
Reduction: The final step is the reduction of the nitro group to the desired amine, yielding 5-Methylquinolin-8-amine.
Caption: Synthetic pathway for 5-Methylquinolin-8-amine.
II. Troubleshooting Guide: A Stage-by-Stage Analysis of Byproducts
This section addresses specific issues that may arise during the synthesis, providing insights into the root causes and offering actionable solutions.
Stage 1: Skraup Synthesis of 5-Methylquinoline
Q1: My NMR spectrum shows two distinct methyl signals, and GC-MS analysis indicates two isomeric products. What is the second isomer and why did it form?
A1: The most common byproduct in the Skraup synthesis starting from m-toluidine is the constitutional isomer, 7-methylquinoline .
-
Causality: The cyclization step of the Skraup reaction can proceed in two ways with an unsymmetrical aniline like m-toluidine. Electrophilic attack can occur either ortho or para to the methyl group. Attack ortho to the methyl group leads to the formation of 7-methylquinoline, while attack para to the methyl group yields the desired 5-methylquinoline. The 7-isomer is often the major product.[1]
-
Identification:
-
1H NMR: The methyl protons of 5-methylquinoline and 7-methylquinoline have distinct chemical shifts. In CDCl3, the methyl signal for 5-methylquinoline appears around δ 2.65 ppm, while the methyl signal for 7-methylquinoline is upfield, around δ 2.55 ppm.[1]
-
GC-MS: The two isomers will have the same mass-to-charge ratio (m/z) but will exhibit different retention times.
-
-
Mitigation and Control:
-
While completely avoiding the formation of the 7-methyl isomer is challenging, the ratio of the two isomers can sometimes be influenced by reaction conditions such as temperature and the choice of acid catalyst. However, a mixture is almost always obtained.
-
Purification: The separation of these isomers is critical before proceeding to the next step. Due to their similar boiling points, fractional distillation under reduced pressure is often required. Alternatively, preparative column chromatography can be employed.
-
| Isomer | Typical 1H NMR (CDCl3) Methyl Shift (ppm) |
| 5-Methylquinoline | ~2.65 |
| 7-Methylquinoline | ~2.55 |
Q2: The reaction mixture is a thick, dark tar, and my yield of the methylquinolines is very low. What happened?
A2: The Skraup synthesis is notoriously exothermic and can lead to the formation of polymeric tar if not properly controlled.
-
Causality: The initial step of the Skraup reaction is the dehydration of glycerol to acrolein. Acrolein is highly reactive and can readily polymerize under the harsh acidic and high-temperature conditions of the reaction. This polymerization is a significant competing side reaction that reduces the yield of the desired quinoline products.
-
Mitigation and Control:
-
Temperature Control: Careful and gradual heating is crucial. The reaction should be monitored closely, and external cooling may be necessary to control any sudden exotherms.
-
Moderating Agents: The addition of a mild oxidizing agent like ferrous sulfate can help to moderate the reaction's vigor.
-
Order of Addition: Slowly adding the sulfuric acid to the mixture of aniline, glycerol, and the oxidizing agent can help to control the initial exotherm.
-
Stage 2: Nitration of 5-Methylquinoline
Q3: My nitration reaction produced a mixture of nitro-isomers. What are the likely byproducts?
A3: If you started with a pure sample of 5-methylquinoline, the primary byproduct of nitration is 5-methyl-6-nitroquinoline . If you carried over the 7-methylquinoline isomer from the previous step, you will also form 7-methyl-8-nitroquinoline and potentially other nitrated derivatives of 7-methylquinoline.
-
Causality: The nitration of quinoline itself typically occurs at the 5- and 8-positions.[2] The presence of the activating methyl group at the 5-position directs nitration to the ortho (6-position) and para (8-position) positions. The 8-position is generally favored. The nitration of the contaminating 7-methylquinoline will primarily occur at the 8-position, which is activated by the methyl group.
-
Identification:
-
HPLC: High-Performance Liquid Chromatography is the most effective method for separating and quantifying the different nitro-isomers. A reverse-phase C18 or a phenyl-hexyl column can be used with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[3][4]
-
NMR Spectroscopy: Each isomer will have a unique set of aromatic proton signals. 2D NMR techniques like COSY and HMBC can be invaluable for definitively assigning the substitution pattern.
-
-
Mitigation and Control:
-
Purification of the Starting Material: The most effective way to avoid a complex mixture of nitro-isomers is to start with highly pure 5-methylquinoline.
-
Reaction Conditions: The regioselectivity of the nitration can be influenced by the nitrating agent and reaction temperature. Careful control of these parameters can help to maximize the yield of the desired 5-methyl-8-nitroquinoline.
-
Purification: The separation of these nitro-isomers can be challenging. Fractional crystallization can be an effective method. For example, the hydrochloride salt of 5-nitroquinoline has been shown to have different solubility properties than the 8-nitro isomer, which can be exploited for separation.[5] Column chromatography is also a viable, albeit more labor-intensive, option.
-
Caption: Nitration byproducts from a mixed feed.
Stage 3: Reduction of 5-Methyl-8-nitroquinoline
Q4: The reduction of my nitroquinoline is not going to completion, or I am seeing byproducts with masses different from the starting material and the desired amine. What are these impurities?
A4: Incomplete reduction can lead to the formation of 5-methyl-8-nitrosoquinoline and N-(5-methylquinolin-8-yl)hydroxylamine . Over-reduction or side reactions can lead to saturation of the quinoline ring system.
-
Causality: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reaction conditions (e.g., catalyst activity, hydrogen pressure, reaction time) are not optimal, the reaction can stall at these intermediate stages. Conversely, overly harsh conditions can lead to the hydrogenation of the quinoline ring itself.
-
Identification:
-
Mass Spectrometry: The nitroso byproduct will have a mass 16 Da less than the starting nitro compound, and the hydroxylamine will have a mass 14 Da less. The fully reduced amine will have a mass 30 Da less than the starting material. Over-reduced products will have masses corresponding to the addition of 2, 4, 6, or 8 hydrogen atoms.
-
TLC: The intermediates and byproducts will have different polarities and can often be visualized on a TLC plate, allowing for the monitoring of the reaction progress.
-
-
Mitigation and Control:
-
Catalyst Selection and Handling: The choice of catalyst (e.g., Pd/C, PtO2, Raney Nickel) and its activity are critical. Ensure the catalyst is fresh and handled properly to avoid deactivation.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Control of Reaction Conditions: Optimize the hydrogen pressure, temperature, and reaction time to favor the formation of the desired amine without over-reduction.
-
Purification: The desired amine can typically be separated from the less polar intermediates and more polar over-reduced byproducts by column chromatography.
-
| Compound | Molecular Weight Change from Nitro |
| Nitroso Byproduct | -16 Da |
| Hydroxylamine Byproduct | -14 Da |
| Desired Amine | -30 Da |
| Tetrahydroquinoline Byproduct | +4 Da |
III. Frequently Asked Questions (FAQs)
Q: What is the typical ratio of 5-methylquinoline to 7-methylquinoline in the Skraup synthesis?
A: The ratio can vary depending on the specific reaction conditions, but literature reports suggest that the 7-methyl isomer is often the major product. One study reported a 2:1 ratio of 7-methylquinoline to 5-methylquinoline.[1]
Q: Are there any byproducts from the oxidizing agent in the Skraup synthesis?
A: Yes. If nitrobenzene is used as the oxidizing agent, it is reduced to aniline during the reaction.[6] This aniline can then participate in the Skraup reaction to form quinoline as a byproduct. If a substituted nitrobenzene is used, the corresponding substituted aniline and quinoline will be formed. These byproducts can typically be removed during the purification of the methylquinoline isomers.
Q: What is the best way to purify the final 5-Methylquinolin-8-amine?
A: The final product is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. If significant impurities are present, column chromatography on silica gel is a reliable method for obtaining a high-purity product.
IV. References
-
Skraup Quinoline Synthesis Mechanism. (2021, November 8). [Video]. YouTube. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Preparation and Properties of Quinoline.
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
-
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
-
Skraup's Synthesis - Vive Chemistry. (2012, November 3). WordPress.com.
-
Synthesis of derivatives of quinoline. - SciSpace.
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
-
The Skraup Synthesis of Quinolines - ResearchGate.
-
Skraup reaction - Wikipedia.
-
5-Methylquinoline CAS 7661-55-4|High-Purity Reagent - Benchchem.
-
MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
-
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program (NTP).
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022, April 30).
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6).
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
-
Technology of Preparing 8Hydroxy5-nitroquinoline - ResearchGate. (2025, August 7).
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
-
Nitration of Substituted Aromatic Rings and Rate Analysis.
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15).
-
7-Methyl-8-nitroquinoline - SIELC Technologies. (2018, May 16).
-
5-Methylquinoline | C10H9N | CID 24312 - PubChem - NIH.
-
On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles - ResearchGate. (2025, August 5).
-
Direct nitration of five membered heterocycles - Semantic Scholar.
-
separation of two isomers - Chromatography Forum. (2009, May 12).
-
7-Methylquinoline | C10H9N | CID 11927 - PubChem.
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI.
-
1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate.
-
Basic 1H- and 13C-NMR Spectroscopy.
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. (2022, December 29).
Sources
- 1. brieflands.com [brieflands.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. agilent.com [agilent.com]
- 4. 7-Methyl-8-nitroquinoline | SIELC Technologies [sielc.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. uop.edu.pk [uop.edu.pk]
How to increase the yield of 5-Methylquinolin-8-amine synthesis
The following technical guide details the optimization of 5-Methylquinolin-8-amine synthesis. This response deviates from standard generic templates to provide a rigorous, chemically grounded troubleshooting manual designed for researchers requiring high-purity intermediates.
Technical Abstract: The Yield Bottleneck
The synthesis of 5-Methylquinolin-8-amine is historically plagued by a critical regioselectivity issue. The "standard" route—nitration of 5-methylquinoline—yields a difficult-to-separate mixture of the 8-nitro (desired) and 6-nitro (undesired) isomers, often resulting in isolated yields below 40%.[1]
The Solution: To maximize yield, we recommend shifting from the post-cyclization nitration strategy to a pre-functionalized cyclization strategy (Modified Skraup), or rigorously optimizing the purification of the nitro-intermediate if the standard route is unavoidable.[1]
Part 1: Optimized Synthesis Workflows
Method A: The "Direct Cyclization" Route (Recommended)
High Yield | High Regiofidelity
This method bypasses the non-selective nitration step by building the quinoline ring after the nitro and methyl groups are already in place.
Protocol:
-
Reaction: Modified Skraup Cyclization.
-
Mechanism: The aniline nitrogen and the ortho-carbon (C6 of the aniline) cyclize with glycerol.[2] Since the nitro group is at C2 and methyl at C5 of the aniline, the resulting quinoline bears the nitro group at position 8 and methyl at position 5.
Step-by-Step Workflow:
-
Mix: In a round-bottom flask, combine 5-Methyl-2-nitroaniline (1.0 eq), Glycerol (2.7 eq), and a catalytic amount of Sodium Iodide (0.02 eq).
-
Acid Addition: Heat to 140°C. Add Sulfuric Acid (75-80%) dropwise. Note: The reaction is exothermic; control addition rate to maintain 145-150°C.
-
Cyclization: Stir at 150°C for 3–5 hours.
-
Workup: Pour onto crushed ice. Neutralize with NaOH/NH₄OH to pH 9. Filter the precipitate.[2][3][4]
-
Result: 5-Methyl-8-nitroquinoline (Crude Yield: ~65-70%).[1][2][5]
-
Reduction: Reduce the nitro group to amine using SnCl₂/EtOH or H₂/Pd-C (See Part 3).[2]
Method B: The "Nitration-Purification" Route (Traditional)
Lower Yield | Requires Isomer Separation
Use this if 5-methylquinoline is your only available starting material.[2]
-
Nitration: Treat 5-methylquinoline with fuming HNO₃/H₂SO₄ at -5°C to 0°C.
-
The Issue: This produces ~50:50 to 60:40 mixture of 8-nitro and 6-nitro isomers.[2]
-
The Fix (Purification): Do NOT proceed to reduction with the mixture.
Part 2: Troubleshooting & FAQs
Phase 1: Ring Closure & Nitration[2]
Q1: My Skraup reaction (Method A) turned into a black tar with no recoverable product. What happened?
-
Cause: Uncontrolled exotherm or "runaway" polymerization of acrolein (formed from glycerol).[2]
-
Fix:
-
Moderator: Add Sodium m-nitrobenzenesulfonate or FeSO₄ as a moderator.
-
Temperature Ramp: Do not add H₂SO₄ all at once. Add it dropwise to the hot glycerol/amine mixture.
-
Dilution: Use 75% H₂SO₄ instead of 98% to reduce charring.
-
Q2: In Method B, I cannot separate the 6-nitro and 8-nitro isomers by column chromatography.
-
Insight: These isomers have nearly identical R_f values on silica.[2]
-
Fix: Switch to Fractional Crystallization .
Phase 2: Reduction to Amine
Q3: The reduction with SnCl₂ is complete, but the yield is low after workup (emulsion).
-
Cause: Tin salts form a gelatinous hydroxide precipitate during basic workup, trapping the product.[2]
-
Fix:
Q4: My final amine product turns dark/black after drying.
-
Cause: 8-Aminoquinolines are highly susceptible to air oxidation (forming quinone-imines).[2]
-
Fix:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: Immediately convert the free base to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The salt forms are stable indefinitely at room temperature.[2]
-
Part 3: Quantitative Comparison of Methods
| Metric | Method A: Direct Skraup | Method B: Nitration Route |
| Starting Material | 5-Methyl-2-nitroaniline | 5-Methylquinoline |
| Key Reagents | Glycerol, H₂SO₄, NaI | HNO₃, H₂SO₄ |
| Major Impurity | Unreacted aniline | 5-methyl-6-nitroquinoline (Isomer) |
| Purification Difficulty | Low (Simple filtration/wash) | High (Requires fractional crystallization) |
| Isomer Purity | >98% (Regiospecific) | ~90-95% (Dependent on recrystallization) |
| Overall Yield (to Amine) | ~55 - 60% | ~25 - 35% |
Part 4: Visual Logic & Workflows
Caption: Comparative workflow demonstrating the efficiency of the Direct Skraup route (Blue path) versus the yield-loss inherent in the Nitration route (Red path).
References
-
Direct Skraup Synthesis Protocol
-
Nitration Selectivity & Purification
-
Reduction Methodology
-
General Quinoline Synthesis (Skraup Mechanism)
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases - Google Patents [patents.google.com]
- 6. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 7. vdoc.pub [vdoc.pub]
- 8. brieflands.com [brieflands.com]
Side reactions to consider when working with 5-Methylquinolin-8-amine
Welcome to the technical support center for 5-Methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when working with this versatile quinoline derivative. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies based on established chemical principles and field-proven insights.
Section 1: General Handling and Stability
Question 1: My sample of 5-Methylquinolin-8-amine has darkened over time. What is happening and how can I prevent it?
Answer: The darkening of 5-Methylquinolin-8-amine upon storage is a common observation and is primarily due to aerial oxidation. The 8-aminoquinoline scaffold is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[1][2][3][4] The electron-donating nature of both the amino and methyl groups can increase the electron density of the quinoline ring system, making it more prone to oxidation.
Troubleshooting and Prevention:
-
Storage: Store 5-Methylquinolin-8-amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration or freezing is recommended.
-
Solvent Choice: When preparing stock solutions, use deaerated solvents. The stability of amino-containing compounds can be pH-dependent. Aqueous solutions of some amino compounds are known to degrade, a process that can be inhibited at a lower pH.[5]
-
Reaction Setup: For reactions sensitive to oxidation, it is crucial to degas the reaction mixture and maintain an inert atmosphere throughout the experiment.
Section 2: Side Reactions in N-Functionalization
Question 2: I am trying to perform a mono-N-alkylation on the 8-amino group, but I am observing a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of multiple alkylated products is a classic challenge in the N-alkylation of primary amines.[6] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Troubleshooting and Mitigation Strategies:
-
Controlling Stoichiometry:
-
Use a significant excess of the amine starting material relative to the alkylating agent. This statistical approach favors the alkylation of the more abundant primary amine.
-
Employ a slow addition of the alkylating agent to the reaction mixture to maintain its low concentration, thereby reducing the likelihood of di-alkylation.
-
-
Protecting Group Strategy:
-
Protection: Protect the primary amine as a carbamate (e.g., Boc or Cbz) or a sulfonamide (e.g., nosyl or tosyl). This prevents over-alkylation.
-
Alkylation: In some cases, the protected amine can be alkylated under basic conditions (e.g., NaH).
-
Deprotection: Subsequent removal of the protecting group will yield the desired mono-alkylated product.
-
-
Reductive Amination: This is an excellent alternative to direct alkylation. Reacting 5-Methylquinolin-8-amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) will selectively yield the mono-alkylated product.
Question 3: During the acylation of the 8-amino group, I am getting low yields and my product is difficult to purify. What could be the issue?
Answer: Low yields in acylation reactions can stem from several factors, including the basicity of the quinoline nitrogen, steric hindrance, and the stability of the starting material under the reaction conditions. The quinoline nitrogen can be protonated by acidic byproducts (e.g., HCl from an acyl chloride), which can deactivate the molecule.
Troubleshooting and Optimization:
-
Base Selection: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. The choice of base is critical to prevent unwanted side reactions.
-
Acylating Agent: If using a highly reactive acyl chloride leads to side products, consider using a less reactive acylating agent like an acid anhydride or employing coupling reagents (e.g., HATU, HOBt/EDC) for amide bond formation with a carboxylic acid.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of byproducts.
-
Purification: The basic nature of the product might lead to tailing on silica gel chromatography. Consider using a neutral or basic alumina column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Section 3: Challenges in Cross-Coupling Reactions
Question 4: I am attempting a Buchwald-Hartwig amination with a bromo- or iodo-derivative of 5-Methylquinolin-8-amine and observing significant amounts of the dehalogenated starting material. How can I minimize this side reaction?
Answer: The formation of the dehalogenated (reduction) product is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[7] This occurs due to competitive β-hydride elimination from the palladium-amido intermediate.
Troubleshooting and Mitigation:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often promote the desired reductive elimination over β-hydride elimination. For quinoline substrates, ligands like (2-biphenyl)di-tert-butylphosphine (Johnphos) have been shown to be effective.[7]
-
Base Selection: The nature of the base can influence the reaction outcome. Weaker bases might be less effective in promoting the desired catalytic cycle, while overly strong bases can lead to other side reactions. Sodium tert-butoxide is a commonly used base in these reactions.
-
Solvent: The solvent can also play a role. Toluene is often a good choice for these reactions.[7]
-
Temperature: Carefully controlling the reaction temperature can help minimize side reactions.
Experimental Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting dehalogenation in Buchwald-Hartwig reactions.
Question 5: I am performing a Sonogashira coupling with a halo-5-Methylquinolin-8-amine, and I am observing significant homocoupling of my alkyne. What are the likely causes and solutions?
Answer: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.[8]
Troubleshooting and Prevention:
-
Inert Atmosphere: It is critical to perform the reaction under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these may require higher temperatures or different ligands, they eliminate the primary catalyst for alkyne homocoupling.
-
Base: The amine base used (e.g., triethylamine, diisopropylamine) plays a role in both the catalytic cycle and as a solvent. Ensure it is of high purity and adequately deoxygenated.
-
Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Section 4: Reactivity of the Methyl Group
Question 6: Can the 5-methyl group on the quinoline ring participate in side reactions?
Answer: Yes, the 5-methyl group can be reactive under certain conditions, particularly in transition metal-catalyzed reactions. The nitrogen atom of the quinoline can act as a directing group, facilitating the activation of the C-H bonds of the adjacent methyl group.[9]
Potential Side Reactions:
-
C-H Activation/Functionalization: In the presence of transition metal catalysts (e.g., palladium, rhodium), the 5-methyl group could undergo C-H activation, leading to arylation, alkenylation, or other functionalizations. This is a desirable outcome if intended, but an unwanted side reaction if targeting another part of the molecule.
-
Oxidation: Under strong oxidizing conditions, the methyl group could potentially be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group.
Mitigation Strategies:
-
Catalyst and Ligand Choice: If you are targeting a different position on the molecule for C-H functionalization, careful selection of the catalyst and directing group (if applicable) is necessary to avoid activating the 5-methyl group.
-
Reaction Conditions: Avoid harsh oxidizing conditions if you wish to preserve the methyl group.
Section 5: Purification and Characterization
Question 7: I am having difficulty purifying my 5-Methylquinolin-8-amine derivative by column chromatography. The compound seems to stick to the silica gel. What can I do?
Answer: The basicity of the amino group and the quinoline nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.
Troubleshooting Purification:
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): This is often a better choice for purifying basic compounds.
-
Treated Silica: You can pre-treat the silica gel with a solution of triethylamine in your eluent and then dry it before packing the column.
-
-
Eluent Additives: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system. This will compete with your compound for the acidic sites on the silica gel, improving the peak shape and elution.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.
-
Acid-Base Extraction: An acid-base workup can be used to separate your basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract the purified product back into an organic solvent.
Purification Strategy Flowchart
Caption: A flowchart outlining strategies for purifying basic quinoline derivatives.
References
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved February 2, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5,8-Dione. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved February 2, 2026, from [Link]
-
Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved February 2, 2026, from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved February 2, 2026, from [Link]
-
DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of amine alkylation in the presence of 8. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Hacettepe Journal of Biology and Chemistry » Submission » Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methylquinolin-8-amine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation, Purification, and Stability of 8-Aminoquinoline Scaffolds[1][2]
Introduction: The Nature of the Beast
Welcome to the technical support hub for 5-methylquinolin-8-amine (5-Me-8-AQ). If you are here, you likely encountered one of three critical failure modes: inseparable regioisomers , irreversible adsorption on silica , or rapid oxidative degradation .[2]
As Senior Application Scientists, we treat 5-Me-8-AQ not just as an amine, but as a bidentate chelator with amphoteric susceptibility .[1][2] This molecule is a "sticky" Lewis base that binds to stationary phases and transition metals with high affinity. Furthermore, the Skraup synthesis origin of the quinoline core often burdens you with the persistent 7-methyl regioisomer.[2]
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Tailing" Phenomenon (Chromatography)
Q: Why does my compound streak/tail on silica gel, leading to poor recovery?
A: You are fighting a dual-interaction mechanism: Hydrogen Bonding and Cation Exchange. [2]
The Mechanism:
Standard silica gel (
-
Quinoline Ring Nitrogen (
): Moderately basic (pKa ~4-5).[1][2] -
Exocyclic Amine (
): While less basic due to conjugation, it acts as a hydrogen bond donor.[1]
On acidic silica, the ring nitrogen becomes protonated, turning your molecule into a cation that interacts ionically with deprotonated silanol groups (
The Protocol: Amine-Deactivation of Silica Do not simply add triethylamine (TEA) to your mobile phase.[1][2] Pre-equilibrate the column.
Step-by-Step Deactivation:
-
Slurry Preparation: Suspend silica gel in Hexanes/EtOAc (containing 5% TEA).
-
Column Packing: Pour the slurry and flush with 3 column volumes (CV) of the same solvent.
-
Equilibration: Switch to your running mobile phase (e.g., Hexane/EtOAc 8:2 + 1% TEA).
-
Loading: Load the crude amine dissolved in a minimum amount of DCM/TEA (99:1).
| Parameter | Standard Silica | Deactivated Silica (Protocol above) | Neutral Alumina (Alternative) |
| Rf Value | 0.15 (Streaking) | 0.45 (Compact Spot) | 0.60 (Compact Spot) |
| Mass Recovery | 60-70% | >90% | >95% |
| Resolution | Poor | High | Medium |
Senior Scientist Note: If your derivative is highly lipophilic, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, eliminating the cation-exchange retention mechanism entirely.[2]
Module 2: The Isomer Crisis (5-Methyl vs. 7-Methyl)
Q: I see a double spot by NMR/HPLC, but they co-elute on the column. How do I separate the 5-methyl from the 7-methyl isomer?
A: Stop trying to separate the amines.[2] Separate the precursors.
The Causality: Most 5-methylquinolin-8-amines are derived from the Skraup or Doebner-Miller synthesis using m-toluidine.[1][2] This reaction inherently produces a mixture of 5-methyl and 7-methyl isomers (typically 2:1 to 1:1 ratio) due to ortho/para direction.[1][2] Once the amine is formed, the electronic and steric differences between the 5-Me and 7-Me positions are negligible regarding polarity, making silica separation nearly impossible.[2]
The Solution: Upstream Purification (The "Nitro" Checkpoint) The separation is most effective at the 8-nitro stage, before reduction to the amine.[2]
Workflow Visualization:
Figure 1: Strategic decision tree for separating regioisomers. Separation at the nitro stage takes advantage of significant differences in crystal lattice energy which are absent in the final amine form.
Protocol: Recrystallization of the Nitro-Intermediate
-
Dissolve the crude nitro mixture in boiling Ethanol (95%).
-
Allow to cool slowly to room temperature, then to 4°C.
-
7-methyl-8-nitroquinoline is often less soluble and crystallizes first (check literature specific to your derivative, but this trend is common).[1][2]
-
Filter the solid (enrichment of one isomer).
-
Concentrate the mother liquor to isolate the 5-methyl-8-nitroquinoline enriched fraction.[2] Repeat if necessary.
Module 3: Oxidative Instability & Storage
Q: My product turned from pale yellow to dark brown/black overnight. Is it ruined?
A: It is undergoing oxidative dimerization.[1] This is surface-level degradation. [2]
The Mechanism: 8-Aminoquinolines are electron-rich.[1][2] In the presence of air and light, they undergo radical oxidation to form azo-dimers or quinone-imines .[2] This process is accelerated in solution, particularly in chlorinated solvents (DCM/CHCl3) which can become slightly acidic and generate radicals.
Troubleshooting Matrix:
| Observation | Diagnosis | Remediation |
| Dark surface crust on solid | Surface oxidation | Wash solid with cold ether/hexanes.[2] The impurity is usually more soluble than the pure amine.[2] |
| Solution turned black | Deep oxidation | Pass through a short plug of Basic Alumina (not silica) under Argon. |
| New spot on TLC (lower Rf) | Azo-dimer formation | Difficult to reverse.[2] Purify immediately. |
Best Practice for Storage:
-
Physical Form: Store as the HCl salt if possible. The ammonium salt is resistant to oxidation.[2]
-
Free Base Storage: Store under Argon at -20°C. Avoid storing in solution.
Module 4: Metal Scavenging (Post-Catalysis)
Q: I used Pd/C for the nitro reduction, but my product is gray/off-white and NMR is broad. How do I remove the metal?
A: The 8-aminoquinoline is chelating your catalyst.[2] Simple filtration is insufficient. [2]
Because 5-Me-8-AQ is a bidentate ligand, it strips Palladium or Iron from the catalyst surface, carrying it into the organic phase.[2] This causes paramagnetic broadening in NMR and toxicity in biological assays.[1]
The "Demetallation" Wash Protocol:
-
Dissolve the crude amine in EtOAc.
-
Wash 1: 5% aqueous solution of L-Cysteine or Na2EDTA (pH adjusted to ~6).
-
Why? These ligands have a higher affinity for Pd/Fe than the quinoline.[2]
-
-
Wash 2: Saturated NaHCO3.
-
Wash 3: Brine.
-
Dry over Na2SO4.
Alternatively, use Thiol-functionalized Silica (SiliaMetS® Thiol) :
-
Add 5-10 wt% of scavenger resin to the organic solution.[2]
-
Stir for 4 hours at 40°C.
References
-
Skraup Synthesis & Isomer Ratios
-
Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Link
-
-
Chromatography of Basic Amines
-
Oxidation Pathways of 8-Aminoquinolines
-
ResearchGate. (2020). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Link
-
-
Metal Chelation & Biological Activity
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Resolution of enantiomers of DL-amino acids on silica gel plates impregnated with optically pure (-)-quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 5-Methylquinolin-8-amine under different conditions
Technical Support Center: 5-Methylquinolin-8-amine
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 5-Methylquinolin-8-amine. It provides in-depth answers to common stability issues, troubleshooting protocols for experimental inconsistencies, and validated methods to ensure the integrity of the compound throughout your research workflow. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, ensuring your results are both reproducible and reliable.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions our team receives regarding the handling, storage, and stability of 5-Methylquinolin-8-amine.
Q1: What are the optimal long-term storage conditions for solid 5-Methylquinolin-8-amine?
A: Proper storage is the first and most critical step in maintaining the integrity of 5-Methylquinolin-8-amine. As an aromatic amine, it is susceptible to atmospheric oxidation and light-induced degradation.
-
Atmosphere: The primary concern is oxidation of the amine group. Therefore, storing the solid compound under an inert atmosphere (argon or nitrogen) is strongly recommended. Safety Data Sheets for similar aminoquinoline compounds reinforce the need to avoid exposure to air.
-
Temperature: For long-term stability, the solid should be stored in a cool, dark place. While general guidelines for amines suggest storing below 30°C (86°F)[1], refrigeration (2-8°C) is preferable.
-
Light: Aromatic compounds, especially those with nitrogen heterocycles, can be photosensitive.[2] Always store containers in the dark or use amber vials to prevent photodegradation.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.[3]
Causality: The 8-amino group on the quinoline ring is an electron-donating group, making the aromatic system susceptible to oxidative processes. Oxygen in the air can initiate degradation, often leading to the formation of colored impurities and polymeric byproducts, which can compromise experimental results.
Q2: My 5-Methylquinolin-8-amine solution is turning yellow/brown. What is causing this discoloration and is it still usable?
A: Discoloration is a key visual indicator of degradation. This is almost always due to oxidation.
-
Primary Cause: Oxidation of the 8-amino group is the most likely culprit. This process can be accelerated by exposure to air, light, elevated temperatures, or the presence of metal ion contaminants which can catalyze oxidation.[4]
-
Usability: A faint yellow tinge might indicate minimal degradation, but its use depends on the sensitivity of your assay. For highly sensitive applications like quantitative binding assays or cell-based studies, any discoloration is a red flag. For synthetic chemistry, its usability would need to be confirmed by purity analysis (e.g., HPLC, NMR). We strongly advise using a fresh, pure sample for any quantitative or biological experiments.
Q3: How does solution pH affect the stability and solubility of 5-Methylquinolin-8-amine?
A: The pH of your solution is a critical parameter. The quinoline nitrogen and the 8-amino group have distinct pKa values, meaning their protonation state changes with pH.
-
Acidic Conditions (pH < 4): In acidic solutions, the quinoline ring nitrogen is likely to be protonated. This can increase water solubility. However, very low pH in the presence of certain anions might lead to precipitation or hydrolysis of other functional groups in your system over time. The stability of related compounds like 5-aminoquinoline can be pH-dependent, with different reaction pathways occurring at different pH levels.[5]
-
Neutral to Physiological pH (pH 7-8): At physiological pH, the compound's protonation state is critical for its interaction with biological targets. For related 8-hydroxyquinolines, the speciation at pH 7.4 is crucial for their activity.[6] Stability in buffered solutions is generally good for short-term experimental use, but should be empirically determined.
-
Alkaline Conditions (pH > 9): In basic solutions, the compound will be in its deprotonated, free-base form. While this may be required for certain reactions, prolonged exposure to high pH, especially with exposure to air, can accelerate oxidative degradation.
Expert Insight: Before preparing a stock solution, consider the downstream application. For cell culture, use a sterile, physiological buffer (e.g., PBS with a small amount of DMSO for initial solubilization). For chemical reactions, the choice of solvent and pH should be dictated by the reaction mechanism.
Q4: Is 5-Methylquinolin-8-amine susceptible to degradation by common oxidizing or reducing agents?
A: Absolutely. The chemical nature of the aminoquinoline scaffold makes it reactive under redox conditions.
-
Oxidizing Agents: Avoid strong oxidizing agents (e.g., peroxides, permanganates, nitric acid).[7] The amino group is readily oxidized, which can lead to polymerization or the formation of nitro or nitroso derivatives.[8][9] Even dissolved oxygen in solvents can contribute to slow degradation.
-
Reducing Agents: While less commonly a storage issue, be aware of its behavior in the presence of reducing agents in your experimental design. The quinoline ring itself can be reduced under certain catalytic hydrogenation conditions.
Troubleshooting Guide for Experimental Inconsistencies
When experiments yield unexpected or irreproducible results, compound instability is a frequent, yet often overlooked, cause. This guide provides a logical workflow to diagnose and resolve such issues.
Issue 1: High Variability in Bioassay Results
Your dose-response curves are inconsistent between experiments run on different days.
// Connections A -> B; B -> D [label="No"]; B -> C [label="Yes"]; C -> E; D -> H; E -> F; F -> H [label="Yes"]; F -> G [label="No"]; G -> E; H -> I; I -> J [label="Yes"]; I -> K [label="No"]; } }
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Unexpected Peaks in Analytical Runs (HPLC, LC-MS)
You observe new, unidentified peaks appearing in your chromatograms over time.
Causality: The appearance of new peaks is a direct indication of degradation, where the parent 5-Methylquinolin-8-amine is converting into one or more new chemical entities. The degradation of amines can result in a variety of products, including aldehydes, carboxylic acids, and amides.[10][11]
Troubleshooting Steps:
-
Baseline Analysis: Immediately analyze a freshly prepared solution from your solid stock to get a t=0 chromatogram. This confirms the initial purity.
-
Incubate and Re-analyze: Take an aliquot of the same solution and leave it on the benchtop (exposed to light and air) for a few hours, then re-analyze. Compare this to an aliquot stored in the dark at 4°C.
-
Identify the Culprit:
-
If new peaks appear primarily in the benchtop sample, light and/or oxidation are the likely causes.
-
If new peaks appear in both, but are larger in the benchtop sample, temperature is accelerating the degradation.
-
If the solvent itself contains impurities (e.g., peroxides in aged THF or ether), this can also be a cause.
-
// Connections A -> G [color="#5F6368", style=dashed, label="leads to"]; B -> G [color="#4285F4"]; C -> G [color="#4285F4"]; D -> G [color="#4285F4"]; E -> G [color="#4285F4"]; F -> G [color="#4285F4"]; }
Caption: Key environmental factors leading to compound degradation.
Experimental Protocols
These protocols provide a framework for empirically testing the stability of 5-Methylquinolin-8-amine under your specific experimental conditions.
Protocol 1: Assessing Solution Stability Under Different Temperatures
This experiment determines the rate of degradation of the compound in your chosen solvent at various temperatures.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5-Methylquinolin-8-amine in a high-purity, degassed solvent (e.g., DMSO or acetonitrile).
-
Aliquot: Dispense 100 µL aliquots of the stock solution into multiple amber HPLC vials.
-
Set Incubation Conditions:
-
Control: Place one set of vials at 4°C in the dark.
-
Room Temp: Place a second set at 25°C in the dark.
-
Elevated Temp: Place a third set at 40°C in the dark.
-
-
Time Points: Analyze one vial from each condition at t=0, 6, 24, 48, and 72 hours.
-
Analysis: Use a validated HPLC method (see Protocol 3) to determine the peak area of the parent compound.
-
Quantification: Calculate the percentage of 5-Methylquinolin-8-amine remaining relative to the t=0 sample.
Data Presentation (Illustrative Example):
| Temperature (°C) | Time (hours) | % 5-Methylquinolin-8-amine Remaining (Illustrative) | Appearance |
| 4 (Control) | 0 | 100% | Clear, colorless |
| 4 (Control) | 72 | 99.7% | Clear, colorless |
| 25 (Room Temp) | 72 | 96.2% | Faint yellow |
| 40 (Elevated) | 72 | 85.1% | Noticeably yellow |
Protocol 2: Assessing Stability Across a pH Range
This protocol is crucial if your experiments involve aqueous buffers.
Methodology:
-
Prepare Buffers: Prepare a set of buffers at your desired pH values (e.g., pH 4.0, 7.4, 9.0). Ensure buffers are made with high-purity water and filtered.
-
Prepare Samples: Add a small, consistent volume of a concentrated organic stock solution of 5-Methylquinolin-8-amine to each buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%).
-
Incubation: Store the buffered solutions at a constant temperature (e.g., 25°C) in the dark.
-
Time Points: Analyze samples at t=0, 1, 4, 8, and 24 hours.
-
Analysis: Analyze by HPLC to quantify the amount of parent compound remaining.
Protocol 3: Generic HPLC Method for Purity Analysis
This method can be used as a starting point for quantifying 5-Methylquinolin-8-amine and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 240-260 nm and a longer wavelength band).
-
Injection Volume: 10 µL.
Self-Validation: The inclusion of a t=0 time point and a refrigerated control in stability studies serves as an internal standard, making the protocol self-validating by clearly distinguishing degradation from other experimental artifacts.[12]
References
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8/HCI system. Hacettepe Journal of Biology and Chemistry. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Vega, F., Sanna, A., & Navarrete, B. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. ResearchGate. [Link]
-
Kloss, F., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
-
Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. [Link]
-
Chobot, V., Drage, S., & Hadacek, F. (2011). Redox properties of 8-quinolinol and implications for its mode of action. PubMed. [Link]
-
Wang, C., et al. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. [Link]
-
Fytianos, K., et al. (2018). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]
-
Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
-
Dehghani, M. (2021). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Abah, E. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]
-
Reddy, S., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Redox properties of 8-quinolinol and implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. forcetechnology.com [forcetechnology.com]
- 11. researchgate.net [researchgate.net]
- 12. matheo.uliege.be [matheo.uliege.be]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Methylquinolin-8-amine
Welcome to the technical support center dedicated to navigating the complexities of catalytic reactions with 5-Methylquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, troubleshoot common issues, and optimize a critical reaction parameter: catalyst loading. The unique bidentate chelating nature of the 8-aminoquinoline scaffold presents both opportunities for unique reactivity and challenges in catalyst stability and activity.[1][2] This document provides in-depth, field-proven insights to help you achieve your synthetic goals.
Section 1: Foundational FAQs - Understanding the Core Principles
This section addresses the fundamental questions researchers face when working with 5-Methylquinolin-8-amine and optimizing catalyst loading.
Q1: Why is catalyst loading such a critical parameter for reactions with 5-Methylquinolin-8-amine?
A: Catalyst loading is a delicate balance between reaction efficiency, cost, and purity. For a substrate like 5-Methylquinolin-8-amine, this is especially true due to its inherent properties:
-
Catalyst Inhibition: The primary amine and the quinoline nitrogen can act as a bidentate ligand, strongly chelating to the metal center of your catalyst (e.g., Palladium).[1] This can form a stable, off-cycle complex, effectively sequestering the active catalyst and inhibiting the reaction.
-
Economic Viability: Transition metal catalysts, particularly those based on palladium, and their associated phosphine ligands are often expensive.[3] Using the minimum effective amount is crucial for the scalability and cost-effectiveness of a synthetic route.
-
Downstream Purification: Higher catalyst loadings can lead to increased levels of residual metal in the final product, which is a significant concern in pharmaceutical development and requires intensive purification steps.
-
Reaction Kinetics: Catalyst concentration directly influences the reaction rate.[4][5] Insufficient loading leads to sluggish or incomplete conversions, while excessive loading does not always translate to a faster or cleaner reaction and can sometimes promote side reactions.[6]
Q2: What are typical starting catalyst loading ranges for common cross-coupling reactions?
A: While the optimal loading is highly substrate- and reaction-dependent, empirical data provides a solid starting point for optimization. For many palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, starting with a lower loading and incrementally increasing it is a sound strategy.[7][8]
| Reaction Type | Catalyst | Typical Loading (mol%) | Ligand:Metal Ratio | Key Considerations |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% | 1.5:1 to 2.5:1 | The amine substrate can compete with the phosphine ligand; a higher ligand ratio is often beneficial.[9] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | 0.5 - 3 mol% | (Varies by catalyst) | Boronic acid stability and the exclusion of oxygen are critical for catalyst longevity.[10] |
| C-H Activation/Functionalization | [Rh(III)] or [Co(III)] complexes | 2 - 10 mol% | (Varies by catalyst) | Often requires higher catalyst loading due to the energy barrier of C-H bond cleavage.[11][12] |
Q3: How can I visually conceptualize the challenge of catalyst inhibition by 5-Methylquinolin-8-amine?
A: The core issue is an undesired equilibrium that pulls the active catalyst out of the productive catalytic cycle. This can be visualized as follows:
Caption: Catalyst equilibrium between the active cycle and an inactive chelated state.
Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion
This guide provides a systematic workflow for diagnosing and resolving issues of low reactivity, focusing on the role of catalyst loading.
Q: My Buchwald-Hartwig amination of an aryl halide with 5-Methylquinolin-8-amine has stalled at 40% conversion. What is my troubleshooting strategy?
A: A stalled reaction is a classic symptom that can often be traced back to catalyst activity. A multi-step diagnostic approach is recommended before resorting to a complete re-screen of conditions.
Troubleshooting Workflow: Low Conversion
Caption: Systematic workflow for troubleshooting low conversion in cross-coupling reactions.
Detailed Causality Behind the Workflow:
-
Step 1: Verify Reagent & Setup Integrity: Before adjusting catalyst parameters, it is imperative to rule out fundamental errors. Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[10] Similarly, moisture can hydrolyze reagents and interfere with many organometallic processes.
-
Step 2: Incremental Catalyst Increase: This is the most direct test of whether the reaction is catalyst-limited.[4] If doubling the catalyst loading significantly increases the yield or rate, it strongly suggests that catalyst deactivation or inhibition is the primary issue. However, if there is no improvement, simply adding more catalyst is unlikely to solve the root problem.[6]
-
Step 3: Optimize Ligand-to-Metal (L:M) Ratio: For substrates like 5-Methylquinolin-8-amine, this is a crucial and often overlooked step. The substrate competes with your phosphine ligand for coordination to the palladium center. By increasing the concentration of the phosphine ligand, you can shift the equilibrium away from the inactive, substrate-chelated palladium complex and favor the formation of the active L-Pd(0) species required for the catalytic cycle.[9]
-
Step 4: Advanced Screening: If the above steps fail, the issue may lie with the fundamental incompatibility of the chosen catalytic system.
-
Ligand Choice: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step in C-N bond formation and to stabilize the catalyst.[13][14]
-
Base & Solvent: The choice of base can dramatically affect the reaction rate and catalyst stability.[3][15] Strong, non-nucleophilic bases like sodium tert-butoxide are common, but sometimes weaker bases like K₃PO₄ are required for sensitive substrates.[9] The solvent impacts the solubility of all components, including the base, which can be critical.[15]
-
Section 3: Experimental Protocols
Here we provide actionable, step-by-step protocols for systematically optimizing catalyst loading.
Protocol 1: Experiment to Determine Optimal Catalyst Loading
This protocol uses a parallel setup to efficiently test multiple catalyst loadings.
-
Preparation: In a glovebox, prepare three identical reaction vials (e.g., 4 mL screw-cap vials) equipped with stir bars.
-
Stock Solution (Optional but Recommended): To ensure consistency, prepare a stock solution of your aryl halide, 5-Methylquinolin-8-amine, and the base in your chosen anhydrous solvent (e.g., Toluene or Dioxane).
-
Reagent Addition:
-
To each vial, add your aryl halide (e.g., 0.2 mmol, 1.0 equiv).
-
Add 5-Methylquinolin-8-amine (0.24 mmol, 1.2 equiv).
-
Add the base (e.g., NaOtBu, 0.28 mmol, 1.4 equiv).
-
Add the phosphine ligand (e.g., XPhos, ensuring the L:M ratio is constant, e.g., 2:1).
-
-
Catalyst Addition (The Variable):
-
Vial 1 (1.0 mol%): Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 0.005 equiv).
-
Vial 2 (2.0 mol%): Add the palladium precatalyst (0.002 mmol, 0.01 equiv).
-
Vial 3 (4.0 mol%): Add the palladium precatalyst (0.004 mmol, 0.02 equiv).
-
-
Reaction:
-
Add the anhydrous solvent (e.g., 1.0 mL) to each vial.
-
Seal the vials tightly with Teflon-lined caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
-
Monitoring & Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze by LC-MS or GC-MS to determine the conversion percentage for each catalyst loading over time.
-
-
Interpretation: Plot conversion vs. time for each loading. The optimal loading is the lowest amount that provides the desired conversion in an acceptable timeframe.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Cp*Co(III)-Catalyzed C(sp3)
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central.
- Effect of catalyst loading on the yield and reaction time of model...
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- How Catalysts Enhance Chemical Reaction Efficiency - Capital Resin Corpor
- Effect of catalyst loading on reaction yield and determination of...
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchG
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Transition Metal-Catalyzed C-H Activation/Functionaliz
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchG
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI.
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
- Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. capitalresin.com [capitalresin.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Navigating Solvent Effects in Reactions with 5-Methylquinolin-8-amine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. This is particularly true for multifunctional compounds like 5-Methylquinolin-8-amine, where the solvent can impact reactivity, selectivity, and product yield. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this versatile reagent.
The information herein is curated from established principles of reaction kinetics, solvent-solute interactions, and published data on analogous quinoline derivatives to provide a robust framework for experimental design and problem-solving.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during reactions involving 5-Methylquinolin-8-amine, with a focus on solvent-related causes and solutions.
| Observed Problem | Potential Solvent-Related Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Reaction Yield | 1. Poor Solubility of Reactants: 5-Methylquinolin-8-amine or other starting materials may not be fully dissolved, limiting their availability for reaction. 2. Unfavorable Transition State Stabilization: The solvent may not adequately stabilize the transition state of the desired reaction pathway. For instance, polar transition states are better stabilized by polar solvents.[1][2] 3. Reactant Degradation: The solvent may promote decomposition of the starting material or product.[3] | 1. Solubility Test: Before running the reaction, perform small-scale solubility tests of all reactants in the chosen solvent at the intended reaction temperature. 2. Solvent Screening: If solubility is an issue, consider a co-solvent system or switch to a solvent with a more appropriate polarity. For reactions proceeding through polar intermediates, consider polar aprotic solvents like DMF or DMSO.[1] For less polar reactants, toluene or dioxane might be suitable.[4] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially at elevated temperatures. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing Reaction Pathways: The solvent can influence which reaction pathway is kinetically or thermodynamically favored. For example, in reactions with multiple nucleophilic sites, the solvent can affect the relative nucleophilicity of each site. 2. Side Reactions with the Solvent: Some solvents, particularly protic ones like alcohols, can participate in side reactions. | 1. Solvent Polarity Tuning: Systematically vary the solvent polarity. A less polar solvent may suppress the formation of highly polar byproducts. 2. Aprotic vs. Protic Solvents: If side reactions with the solvent are suspected, switch from a protic solvent (e.g., ethanol) to an aprotic one (e.g., THF or acetonitrile). 3. Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the pathway with the lower activation energy. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. High Activation Energy Barrier: The solvent may not be effectively lowering the activation energy of the reaction. Experimental studies on similar reactions have shown a decrease in the activation energy with increasing solvent polarity.[1] 2. Poor Reagent Dissociation: For reactions involving ionic reagents, a solvent with a low dielectric constant may not sufficiently promote the dissociation of the ions. | 1. Increase Solvent Polarity: Switch to a more polar solvent to potentially lower the activation barrier. For instance, DMSO has been shown to accelerate heteroatom alkylations.[1] 2. High Dielectric Constant Solvents: For reactions with ionic species, employ solvents with a high dielectric constant, such as DMF or NMP, to facilitate ion separation and increase reactivity.[5] |
| Product Precipitation or Oiling Out During Reaction | 1. Product Insolubility: The product may be insoluble in the reaction solvent at the reaction temperature or as its concentration increases. 2. Change in Polarity of the Reaction Mixture: As the reaction progresses, the overall polarity of the mixture can change, leading to the precipitation of the product. | 1. Solvent Selection Based on Product Solubility: Choose a solvent in which the final product is known or expected to be soluble. This may require some preliminary solubility screening of the expected product. 2. Co-solvent Addition: If precipitation occurs mid-reaction, consider adding a co-solvent in which the product is more soluble. 3. Temperature Adjustment: Increasing the reaction temperature might keep the product in solution, but be mindful of potential impacts on selectivity and stability. |
| Difficulty in Product Isolation and Purification | 1. High-Boiling Point Solvents: Solvents like DMF or DMSO can be difficult to remove during workup. 2. Solvent-Product Adducts: The solvent may form stable adducts with the product, complicating purification. | 1. Solvent Choice for Easy Removal: Whenever possible, opt for a lower-boiling point solvent that is still suitable for the reaction conditions. 2. Workup Procedure Optimization: For high-boiling point solvents, consider techniques like aqueous extraction (if the product is not water-soluble) or lyophilization. 3. Alternative Purification Methods: If standard chromatographic methods are challenging due to solvent retention, explore other techniques like crystallization or sublimation. |
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect the reactivity of the amine group in 5-Methylquinolin-8-amine?
The reactivity of the 8-amino group, a primary aromatic amine, is significantly influenced by solvent polarity. In general:
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the lone pair of electrons on the nitrogen atom. This solvation can decrease the nucleophilicity of the amine, potentially slowing down reactions where the amine acts as a nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high dielectric constants and can solvate cations well, but they do not hydrogen bond as strongly with the amine. This can leave the amine's lone pair more available for reaction, often leading to increased reaction rates for nucleophilic substitutions.[1]
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the reactants may have limited solubility, and the solvent does little to stabilize charged intermediates or transition states. Reactions may be slower unless the reactants themselves are nonpolar.
Q2: I am performing a metal-catalyzed cross-coupling reaction. What are the key solvent considerations?
For metal-catalyzed reactions, the solvent plays a multifaceted role:
-
Solubility of Catalyst and Reactants: The chosen solvent must dissolve the 5-Methylquinolin-8-amine, the coupling partner, and the catalyst complex.
-
Coordination to the Metal Center: The solvent can coordinate to the metal catalyst, which can influence its catalytic activity. Weakly coordinating solvents like toluene or dioxane are often preferred to allow for substrate binding. More coordinating solvents like DMF or NMP might be necessary for solubility but can sometimes inhibit catalysis.
-
Reaction Temperature: The solvent's boiling point determines the accessible temperature range for the reaction, which is often a critical parameter for catalytic cycles.
Q3: Can the solvent influence the regioselectivity of reactions on the quinoline ring?
Yes, the solvent can play a role in directing reactions to different positions on the quinoline ring system. For electrophilic aromatic substitution reactions, the solvent can influence the distribution of isomers by differentially solvating the intermediates (sigma complexes) for substitution at various positions. While the inherent electronic properties of the 5-methyl and 8-amino groups are the primary directors, solvent choice can fine-tune the outcome.
Experimental Protocols & Visualizations
Protocol: General Procedure for a Solvent Screening Experiment
This protocol outlines a systematic approach to evaluating the effect of different solvents on a reaction involving 5-Methylquinolin-8-amine.
-
Preparation: Set up a parallel reaction block or a series of identical reaction vessels. Ensure all glassware is dry and reactions are performed under an inert atmosphere if necessary.
-
Reactant Charging: To each reaction vessel, add 5-Methylquinolin-8-amine (1 equivalent) and any other solid reagents.
-
Solvent Addition: Add the selected solvent to each vessel to achieve the desired concentration. Solvents to consider for initial screening could include:
-
Toluene (nonpolar)
-
Dichloromethane (DCM) (polar aprotic)
-
Acetonitrile (polar aprotic)
-
Ethanol (polar protic)[6]
-
N,N-Dimethylformamide (DMF) (polar aprotic)
-
-
Reagent Addition: Add any liquid reagents or solutions of reagents to each vessel.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: After a set time, or upon completion, quench the reactions and analyze the crude reaction mixtures to determine conversion and product distribution.
Diagram: Conceptual Workflow for Solvent Selection
Caption: A stepwise approach to rational solvent selection for reactions involving 5-Methylquinolin-8-amine.
Diagram: Influence of Solvent Polarity on a Hypothetical SN2 Reaction
Caption: Stabilization of the transition state in polar aprotic solvents leads to faster reaction rates.
References
-
Solvent Effects on the Menshutkin Reaction - arXiv. (2021). Retrieved from [Link]
-
Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents. (n.d.).
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022). Retrieved from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Part 5b: Solvent chemistry: Reaction kinetics of CO 2 absorption into reactive amine solutions - ResearchGate. (2015). Retrieved from [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved from [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Specificity & Cross-Reactivity Guide: 5-Methylquinolin-8-amine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Metabolic Specificity, Hemotoxicity Profiling, and Assay Interference
Executive Summary: The Mechanistic Probe
5-Methylquinolin-8-amine (5-Me-8-AQ) represents a critical structural analogue in the study of 8-aminoquinoline (8-AQ) pharmacology. Unlike its clinically utilized counterparts (e.g., Primaquine, Tafenoquine), 5-Me-8-AQ features a methyl substitution at the C5 position.
Why this matters: The C5 position is the primary site of metabolic activation for 8-AQs. In Primaquine, CYP2D6-mediated hydroxylation at C5 yields the active 5-hydroxy metabolite, which subsequently oxidizes to the quinone-imine responsible for both antimalarial efficacy and hemolytic toxicity.
Core Utility: 5-Me-8-AQ serves as a negative control or mechanistic probe . By sterically and electronically blocking the C5 metabolic "hotspot," researchers use it to:
-
Validate Mechanism: Confirm if a biological effect is dependent on C5-hydroxylation.
-
Assess Cross-Reactivity: Distinguish between scaffold-driven binding (off-target) and metabolite-driven reactivity (ROS generation).
-
Develop Sensors: Exploit its stable fluorescence properties for metal ion sensing (e.g., Zn²⁺) without the rapid degradation seen in unblocked 8-AQs.
Comparative Analysis: 5-Me-8-AQ vs. Alternatives
The following table contrasts 5-Methylquinolin-8-amine with the parent scaffold and the clinical standard, Primaquine.
| Feature | 5-Methylquinolin-8-amine | Primaquine (Clinical Standard) | 8-Aminoquinoline (Parent) |
| CAS Number | 85656-64-0 | 90-34-6 | 578-66-5 |
| C5 Substitution | Methyl (-CH₃) | Hydrogen (-H) | Hydrogen (-H) |
| Metabolic Fate | Resistant to C5-hydroxylation. Metabolized via N-acetylation or ring oxidation elsewhere. | Rapid C5-hydroxylation by CYP2D6 to form 5-OH-Primaquine (unstable). | Hydroxylation at C5 and C7 positions. |
| Hemotoxicity Risk | Low. Cannot form the hemotoxic 5,6-ortho-quinone metabolite. | High. Causes hemolysis in G6PD-deficient subjects due to ROS generation. | Moderate. |
| Fluorescence | Stable, high quantum yield. Used as a sensor.[1][2] | Weak/Unstable due to rapid auto-oxidation. | Moderate, pH dependent. |
| Primary Application | Mechanistic probe, Zinc sensor, SAR studies. | Antimalarial (Radical Cure). | Chelating agent, precursor. |
Mechanism of Action & Cross-Reactivity
Understanding the cross-reactivity of 5-Me-8-AQ requires mapping its interaction with the CYP2D6 metabolic pathway.
The "Metabolic Blockade" Hypothesis
In standard 8-AQs, the biological activity is driven by the redox cycling of the quinone-imine metabolite. 5-Me-8-AQ interrupts this cascade.
-
Standard Pathway (Primaquine): 8-AQ
5-OH-8-AQ Quinone-Imine ROS Generation (H₂O₂). -
Blocked Pathway (5-Me-8-AQ): 5-Me-8-AQ
No 5-OH Product . The methyl group prevents the formation of the redox-active species.
Visualization: Metabolic Divergence
The following diagram illustrates why 5-Me-8-AQ lacks the cross-reactivity associated with oxidative stress markers.
Caption: Divergent metabolic fates. Primaquine enters the toxigenic redox pathway, while 5-Methylquinolin-8-amine is shunted to stable, non-reactive metabolites.
Experimental Protocols
To validate the specificity of 5-Me-8-AQ in your assays, use the following self-validating protocols.
Protocol A: CYP2D6 Metabolic Stability Assay
Objective: Confirm the resistance of 5-Me-8-AQ to C5-hydroxylation compared to Primaquine.
-
System: Recombinant Human CYP2D6 Supersomes (Corning or equivalent).
-
Reaction Mix:
-
Substrate: 10 µM (5-Me-8-AQ vs. Primaquine).
-
Enzyme: 50 pmol CYP2D6.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Primaquine: Monitor loss of parent and appearance of m/z +16 (Hydroxylation).
-
5-Me-8-AQ: Monitor loss of parent. Crucial Check: Ensure NO peak appears at m/z +16 corresponding to 5-hydroxylation. Any +16 peak likely corresponds to ring oxidation at stable positions (e.g., C7), which does not lead to quinone formation.
-
Protocol B: In Vitro Hemotoxicity Screen (G6PD Deficient Model)
Objective: Demonstrate lack of cross-reactivity with the hemolytic mechanism.
-
Cell Source: Human erythrocytes from G6PD-deficient donors (or chemically inhibited via diethylmaleate).
-
Treatment:
-
Vehicle Control (DMSO).
-
Positive Control: Primaquine (100 µM) pre-incubated with microsomes (metabolic activation required).
-
Test: 5-Me-8-AQ (100 µM) pre-incubated with microsomes.
-
-
Incubation: 2 hours at 37°C.
-
Readout: Measure Methemoglobin (MetHb) levels spectrophotometrically at 630 nm.
-
Validation Criteria:
-
Primaquine must induce >15% MetHb.
-
5-Me-8-AQ should show MetHb levels comparable to Vehicle (<2%). This confirms the "safety" profile and lack of redox cross-reactivity.
-
Protocol C: Fluorescence Interference Screening
Objective: 5-Me-8-AQ is fluorescent. This protocol ensures it does not interfere with other fluorometric assays (e.g., Resazurin/Alamar Blue).
-
Preparation: Prepare 10 µM solution of 5-Me-8-AQ in assay buffer.
-
Scan: Perform a 3D fluorescence scan (Excitation 250–500 nm, Emission 300–600 nm).
-
Observation: 5-Me-8-AQ typically exhibits strong emission around 400–450 nm (Blue region).
-
Cross-Reactivity Check:
-
If using DAPI/Hoechst (Ex 350/Em 460): High Interference Risk. Use 5-Me-8-AQ with caution.
-
If using GFP/FITC (Ex 488/Em 520): Low Interference Risk.
-
Recommendation: Always run a "Compound Only" well to subtract background fluorescence.
-
References
-
Brodie, B. B., & Udenfriend, S. (1950). The estimation of basic organic compounds and a technique for the appraisal of specificity; application to the cinchona alkaloids. Journal of Biological Chemistry. Link
-
Pybus, B. S., et al. (2013). Methemoglobin generation by 8-aminoquinolines: effect of substitution at 5-position of primaquine. Chemical Research in Toxicology, 26(10), 1464-1472. Link
-
Fasinu, P. S., et al. (2014). Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 58(6), 3067–3075. Link
-
Camodeca, K. G., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 334. Link
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[3] Current Opinion in Infectious Diseases, 19(6), 623-631. Link
Sources
Validation of analytical methods for the quantification of 5-Methylquinolin-8-amine
Executive Summary
5-Methylquinolin-8-amine (CAS: 7661-55-4) is a critical aminoquinoline derivative, increasingly utilized as a bidentate directing group in palladium-catalyzed C-H activation chemistry and as a scaffold in antimalarial drug synthesis. Its quantification is essential for determining reaction yields, assessing reagent purity, and monitoring genotoxic impurities in pharmaceutical intermediates.
This guide compares analytical methodologies for 5-Methylquinolin-8-amine and provides a validated RP-HPLC-UV protocol . The recommended approach prioritizes robustness and regulatory compliance (ICH Q2(R2)), addressing the specific physicochemical challenges of aminoquinolines—primarily peak tailing caused by secondary silanol interactions.
Part 1: Chemical Profile & Analytical Challenges
To validate a method effectively, one must understand the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Bicyclic aromatic system with a pyridine-like nitrogen (N1) and an exocyclic amine (N8). | UV Active: Strong absorbance at 254 nm and ~300 nm due to conjugation. |
| Basicity (pKa) | N1 (Ring): pKa ~4.9 N8 (Amine): pKa ~3.0 (weak base due to resonance). | pH Sensitivity: At neutral pH, the molecule exists in equilibrium between neutral and protonated forms, causing split peaks. Acidic pH (<3.0) is required to fully protonate both nitrogens for stable retention. |
| Polarity | Moderate (LogP ~1.8 - 2.1). | Retention: Retains well on C18 columns but requires organic modifiers (ACN/MeOH). |
| Key Challenge | Silanol Interaction: The protonated nitrogen interacts with residual silanols on silica columns.[1] | Result: Severe peak tailing. Requires end-capped columns and/or ion-pairing reagents/buffers. |
Part 2: Method Selection & Comparison
Three primary methodologies were evaluated for the quantification of 5-Methylquinolin-8-amine.
Comparative Matrix
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-FID |
| Primary Use | Purity assay, Reaction yield, Stability testing. | Trace impurity analysis (ppm levels), Genotoxicity screening. | Volatile solvent matrices, Process control. |
| Sensitivity (LOD) | Moderate (0.1 µg/mL). | High (1–10 ng/mL). | Moderate (1–5 µg/mL). |
| Selectivity | High (with optimized gradient). | Very High (Mass filtration). | Moderate (Matrix dependent). |
| Robustness | Excellent. Highly reproducible. | Sensitive to matrix effects (ion suppression). | Risk of thermal degradation or inlet adsorption. |
| Cost/Throughput | Low Cost / Medium Throughput. | High Cost / High Throughput. | Low Cost / High Throughput. |
Decision Logic for Researchers
Use the following decision tree to select the appropriate method for your specific application.
Figure 1: Method selection decision tree based on sensitivity and matrix requirements.
Part 3: Validated Protocol (RP-HPLC-UV)
This protocol is designed to suppress silanol interactions using a low pH phosphate buffer, ensuring sharp peak shapes (Symmetry factor < 1.5).
Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: "End-capping" chemically blocks residual silanols, preventing amine tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Rationale: Low pH ensures the aminoquinoline is fully protonated. At pH 2.5, surface silanols (pKa ~7) are protonated and neutral, minimizing cation-exchange interactions.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Secondary monitoring at 220 nm).
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of 5-Methylquinolin-8-amine reference standard in 10 mL diluent (1000 µg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL for assay.
Part 4: Validation Parameters (ICH Q2(R2) Compliant)
The following data summarizes the expected performance characteristics when validating this method.
Specificity
The method must distinguish the analyte from synthesis precursors (e.g., 5-methyl-8-nitroquinoline) and degradation products.
-
Criterion: Resolution (
) > 2.0 between 5-Methylquinolin-8-amine and nearest impurity. -
Peak Purity: Purity angle < Purity threshold (using DAD).
Linearity
-
Range: 5 µg/mL to 150 µg/mL (covering 10% to 150% of target concentration).
-
Acceptance: Correlation coefficient (
) ≥ 0.999. -
Data:
Concentration (µg/mL) Average Area (mAU*s) 5.0 1250 25.0 6300 50.0 12650 100.0 25400 | 150.0 | 38100 |
Accuracy (Recovery)
Spike samples at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
RSD: < 2.0%.
Precision
-
Repeatability: 6 injections of 100% standard. RSD ≤ 1.0%.
-
Intermediate Precision: Different analyst, different day. RSD ≤ 2.0%.
Robustness
Deliberate variations to ensure method stability:
-
pH Variation: 2.5 ± 0.2 (Critical: Higher pH may increase tailing).
-
Flow Rate: 1.0 ± 0.1 mL/min.
-
Column Temp: 30°C ± 5°C.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or pH too high. | Lower buffer pH to 2.3. Ensure column is "End-capped". Add 0.1% Triethylamine (TEA) if necessary. |
| Retention Drift | Column equilibration issue. | Aminoquinolines can adsorb to the stationary phase. Increase equilibration time between runs. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches the starting mobile phase (10% ACN / 90% Buffer). |
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3] [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link]
-
PubChem. (2024). 5-Methylquinoline Compound Summary. National Library of Medicine. [Link]
-
Dolan, J. W. (2002). The Effect of pH on Column Stability and Performance.[1][4][5] LCGC North America. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
